RA839
Description
Properties
IUPAC Name |
(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWIQHJXAEJOD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RA839: A Selective, Non-covalent Activator of the Nrf2 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, orchestrating the expression of a multitude of cytoprotective genes. Its activation is a promising therapeutic strategy for a wide range of diseases characterized by oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] RA839 is a small molecule that has been identified as a selective, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][3] By binding to the Kelch domain of Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the Antioxidant Response Element (ARE) pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, selectivity, and preclinical in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.
Mechanism of Action: Non-covalent Inhibition of the Keap1-Nrf2 Interaction
This compound functions by directly binding to the Kelch domain of Keap1, the domain responsible for interacting with Nrf2.[1] This binding is non-covalent and reversible, offering a potential advantage over covalent inhibitors by reducing the likelihood of off-target effects and idiosyncratic toxicity.[1] X-ray co-crystallography has revealed that this compound inserts into the central solvent channel of the Keap1 kelch domain.[1] The binding is stabilized by interactions between the naphthalene ring system of this compound and the side chain of Arginine-415 in Keap1.[1] This steric hindrance prevents the binding of Nrf2 to Keap1, leading to the accumulation of Nrf2 in the cytoplasm, its translocation to the nucleus, and the subsequent transcription of Nrf2 target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Assay | Value | Reference |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | ~6 μM | [1][3] |
| IC50 | Fluorescence Polarization (FP) Assay | 0.14 ± 0.04 μM | [1] |
| EC50 (Nrf2 Nuclear Translocation) | U2OS Cell-based Assay | 1.2 ± 0.3 μM | [1] |
| EC500 (ARE-Luciferase Expression) | HepG2 Cell-based Assay | 49 ± 8 μM | [1] |
Table 2: In Vivo Activity of this compound in Mice
| Parameter | Tissue | Fold Induction (this compound vs. Vehicle) | Reference |
| GCLC mRNA Expression | Liver | ~3.5 | [1] |
| NQO1 mRNA Expression | Liver | ~2.5 | [1] |
| Note: In vivo studies were conducted with co-administration of the cytochrome P450 inhibitor, 1-aminobenzotriazole (ABT), to mitigate the high metabolic turnover of this compound.[1] |
Selectivity Profile
The selectivity of this compound for the Nrf2 pathway has been demonstrated through genome-wide expression analysis in bone marrow-derived macrophages (BMDMs). At a concentration of 10 μM, this compound significantly regulated 105 probe sets.[1][3] Crucially, in BMDMs derived from Nrf2 knockout mice, this compound only regulated two genes, which were not affected in wild-type macrophages, indicating a high degree of Nrf2 dependency.[1][3] Canonical pathway mapping of the regulated genes revealed a significant activation of Nrf2-linked signaling and glutathione metabolism pathways.[1]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay measures the ability of this compound to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled peptide derived from the Nrf2 ETGE binding motif.
-
Reagents:
-
Human Keap1 Kelch domain (amino acids 321-609)
-
Fluorescently labeled Nrf2 peptide (e.g., Alexa633-AFFAQLQLDEETGEFL)
-
Assay Buffer (e.g., 60 mM sodium phosphate, 1 mM TCEP, pH 8.1)
-
This compound stock solution in DMSO
-
-
Procedure:
-
Add test compounds (this compound) in DMSO to a 384-well plate.
-
Add the Keap1 Kelch domain to a final concentration of 20 nM.
-
Incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled Nrf2 peptide to a final concentration of 50 nM.
-
Incubate for a further 30 minutes at room temperature.
-
Measure fluorescence polarization at excitation and emission wavelengths of 635 nm and 660 nm, respectively.
-
Calculate IC50 values from the resulting dose-response curves.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamics of the this compound-Keap1 interaction.
-
Instrumentation: An isothermal titration calorimeter.
-
Reagents:
-
Human Keap1 Kelch domain protein (40 μM in the sample cell)
-
This compound (400 μM in the syringe)
-
Binding Buffer (60 mM sodium phosphate, 1 mM TCEP, pH 8.1)
-
-
Procedure:
-
Load the Keap1 Kelch domain solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
Perform a blank titration of this compound into the buffer to correct for heats of dilution.
-
Fit the integrated heat data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.[1]
-
ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of this compound to activate the Nrf2 pathway, leading to the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
-
Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.
-
Procedure:
-
Seed HepG2-ARE cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase expression relative to vehicle-treated cells.[1]
-
Nrf2 Nuclear Translocation Assay
This assay measures the this compound-induced movement of Nrf2 from the cytoplasm to the nucleus.
-
Cell Line: U2OS cells engineered to express a tagged Nrf2 protein (e.g., using the PathHunter U2OS Keap1-NRF2 nuclear translocation cell line).
-
Procedure:
-
Plate the engineered U2OS cells.
-
Treat the cells with different concentrations of this compound for a defined period (e.g., 6 hours).
-
Follow the manufacturer's protocol to measure the enzyme fragment complementation signal, which is proportional to the amount of Nrf2 in the nucleus.
-
Determine the EC50 for Nrf2 nuclear translocation.[1]
-
Anti-inflammatory Activity: Nitric Oxide Release in Macrophages
This assay assesses the functional consequence of Nrf2 activation by this compound, specifically its ability to suppress inflammation.
-
Cells: Bone marrow-derived macrophages (BMDMs).
-
Procedure:
-
Isolate and culture BMDMs.
-
Pre-incubate the BMDMs with this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 48 hours, measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess assay.
-
This compound's ability to reduce LPS-induced NO release indicates its anti-inflammatory potential.[1][3]
-
In Vivo Pharmacodynamic Study
This protocol evaluates the ability of this compound to induce Nrf2 target gene expression in a living organism.
-
Animal Model: Male C57/Bl6 mice.
-
Reagents:
-
This compound formulated for intraperitoneal (i.p.) injection.
-
1-aminobenzotriazole (ABT), a non-specific cytochrome P450 inhibitor.
-
-
Procedure:
-
Administer ABT (50 mg/kg) via oral gavage 1 hour prior to this compound administration to inhibit its metabolism.
-
Administer this compound (30 mg/kg) via i.p. injection.
-
Euthanize the animals 3 hours post-RA839 administration.
-
Collect liver tissue for RNA isolation.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nrf2 target genes (e.g., GCLC, NQO1).[1][4]
-
Conclusion
This compound is a well-characterized, selective, and non-covalent activator of the Nrf2 pathway. Its mechanism of action, involving the direct inhibition of the Keap1-Nrf2 interaction, has been elucidated through biochemical and structural studies. The compound demonstrates potent activity in cellular assays, leading to the nuclear translocation of Nrf2 and the expression of downstream target genes. Furthermore, this compound exhibits a high degree of Nrf2-dependent gene regulation and shows anti-inflammatory effects in vitro. While its high metabolic turnover necessitates co-administration with a P450 inhibitor for in vivo studies, this compound serves as a valuable tool compound for investigating the biology of Nrf2 and represents a promising chemical scaffold for the development of novel therapeutics for oxidative stress-related diseases.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling RA839: A Noncovalent Modulator of the Keap1-Nrf2 Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
RA839 is a synthetic small molecule that has emerged as a significant tool compound for studying the intricate mechanisms of cellular stress response. Identified as a selective, noncovalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction, this compound offers a reversible and potentially more targeted approach to activating the Nrf2 signaling pathway.[1] This pathway is a critical regulator of cellular homeostasis, orchestrating the expression of a multitude of cytoprotective genes in response to oxidative and electrophilic stress.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.
Chemical Structure and Properties of this compound
This compound, with the systematic IUPAC name (3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid, is a structurally complex molecule featuring a pyrrolidine-3-carboxylic acid moiety linked to a naphthalenyl sulfonamide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid |
| Synonyms | RA-839, RA 839 |
| CAS Number | 1832713-02-6 |
| Molecular Formula | C25H28N2O4S |
| Molecular Weight | 452.57 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: A Selective Nrf2 Activator
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] This process maintains low intracellular levels of Nrf2.
In the presence of oxidative or electrophilic stress, or through the action of inhibitors like this compound, this interaction is disrupted. This compound functions as a noncovalent binder to the Kelch domain of Keap1, the same domain that interacts with the "ETGE" and "DLG" motifs of Nrf2.[1] By occupying this binding pocket, this compound competitively inhibits the Keap1-Nrf2 interaction. This prevents the ubiquitination of Nrf2, leading to its stabilization and accumulation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4][5] This initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC, NQO1) and detoxification.[3]
The noncovalent nature of this compound's binding to Keap1 is a key feature, suggesting a reversible mode of action that could offer advantages in terms of selectivity and reduced potential for off-target effects compared to covalent inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a comparative overview of its binding affinity and cellular activity.
Table 2: Quantitative Biological Data for this compound
| Parameter | Value | Experimental Method | Reference |
| Kd for Keap1 | ~6 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| IC50 | 0.14 ± 0.04 µM | Fluorescence Polarization (FP) Assay | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of its key precursors, (3S)-pyrrolidine-3-carboxylic acid and 2,3,5,6-tetramethylbenzenesulfonyl chloride, followed by their coupling and subsequent reaction with 1,4-diaminonaphthalene.
a) Synthesis of (3S)-Pyrrolidine-3-carboxylic acid: This chiral building block can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones.[6][7] A common starting material is (S)-(+)-pyrrolidine-3-carboxylic acid, which is commercially available.[8]
b) Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl chloride: This reagent can be prepared from 2,3,5,6-tetramethylbenzenesulfonic acid using a chlorinating agent such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under mild, solvent-free conditions.[9]
c) Coupling and Final Synthesis: The final steps involve the coupling of 2,3,5,6-tetramethylbenzenesulfonyl chloride with an amino-functionalized pyrrolidine-naphthalene intermediate. While a specific, detailed protocol for the complete synthesis of this compound from commercially available starting materials is not fully detailed in the public literature, a plausible synthetic route would involve:
-
N-Arylation: Reaction of (3S)-pyrrolidine-3-carboxylic acid with a protected 1,4-diaminonaphthalene derivative.
-
Sulfonylation: Coupling of the resulting amino-naphthyl-pyrrolidine intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride.
-
Deprotection: Removal of any protecting groups to yield the final product, this compound.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is used to determine the ability of this compound to inhibit the interaction between Keap1 and a fluorescently labeled Nrf2-derived peptide.
-
Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
Fluorescently labeled peptide corresponding to the ETGE motif of Nrf2.
-
Assay buffer (e.g., phosphate-buffered saline with a reducing agent like TCEP).
-
This compound stock solution in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the Keap1-Nrf2 peptide solution to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and the Keap1 Kelch domain.
-
Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
This compound solution.
-
ITC instrument.
-
Degassed binding buffer.
-
-
Procedure:
-
Load the Keap1 Kelch domain solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the Keap1 solution while monitoring the heat change.
-
A control experiment is performed by injecting this compound into the buffer alone to account for the heat of dilution.
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Measurement of Nitric Oxide (NO) Release in Macrophages
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to suppress lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cells.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
This compound stock solution in DMSO.
-
Griess reagent (for colorimetric detection of nitrite, a stable product of NO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Incubate the cells for an extended period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
The amount of nitrite is quantified using a standard curve generated with known concentrations of sodium nitrite.
-
X-ray Co-crystallization of this compound with Keap1 Kelch Domain
This technique is used to determine the three-dimensional structure of the this compound-Keap1 complex at the atomic level, revealing the precise binding mode.
-
Materials:
-
Highly purified and concentrated Keap1 Kelch domain protein.
-
This compound.
-
Crystallization screening solutions.
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
X-ray diffraction equipment (synchrotron or in-house source).
-
-
Procedure:
-
Mix the Keap1 Kelch domain protein with an excess of this compound.
-
Set up crystallization trials by mixing the protein-ligand complex with a variety of crystallization screening solutions.
-
Incubate the crystallization plates under controlled conditions (temperature) to allow for crystal growth.
-
Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques. The resulting electron density map will show the precise orientation and interactions of this compound within the Keap1 binding pocket.
-
Whole Genome DNA Microarray Analysis
This experiment identifies the global changes in gene expression in macrophages upon treatment with this compound, confirming the activation of the Nrf2 signaling pathway.
-
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and Nrf2 knockout mice.
-
This compound.
-
RNA extraction kit.
-
DNA microarray chips (e.g., Affymetrix).
-
Reagents for cDNA synthesis, labeling, and hybridization.
-
Microarray scanner and analysis software.
-
-
Procedure:
-
Culture BMDMs from both wild-type and Nrf2 knockout mice.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specific duration.
-
Isolate total RNA from the cells and assess its quality and quantity.
-
Synthesize and label cDNA from the RNA samples.
-
Hybridize the labeled cDNA to the DNA microarray chips.
-
Wash and scan the microarrays to obtain raw expression data.
-
Normalize the data and perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups in both wild-type and Nrf2 knockout cells.
-
Perform pathway analysis (e.g., using Ingenuity Pathway Analysis) on the differentially expressed genes to identify the signaling pathways significantly affected by this compound treatment.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and an experimental workflow related to this compound.
Nrf2 Signaling Pathway Activated by this compound
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for determining the IC50 of this compound using a fluorescence polarization assay.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1 [sigmaaldrich.com]
- 9. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
A Technical Guide to the Binding Affinity of RA839 with Keap1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of RA839, a noncovalent small molecule inhibitor, to the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a critical negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response. By binding to Keap1, this compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and activation of Nrf2 and the subsequent expression of cytoprotective genes.[1][2] This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding of this compound to the Kelch domain of Keap1 has been characterized using multiple biophysical techniques. The following table summarizes the key quantitative parameters that define this interaction.
| Parameter | Value | Method | Comments | Reference |
| Dissociation Constant (Kd) | ~6 µM | Isothermal Titration Calorimetry (ITC) | This value represents the direct binding affinity of this compound to the Keap1 Kelch domain. The binding stoichiometry was determined to be 1:1.[1][2] | --INVALID-LINK-- |
| Inhibitory Concentration (IC50) | 0.14 ± 0.04 µM | Fluorescence Polarization (FP) Assay | This value reflects the concentration of this compound required to displace 50% of a fluorescently labeled Nrf2-derived peptide from the Keap1 Kelch domain.[1] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to quantify the binding affinity of this compound to Keap1.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.[3][4]
Methodology:
-
Protein and Ligand Preparation:
-
The human Keap1 Kelch domain (amino acids Ala321–Thr609) is expressed and purified.
-
This compound is dissolved in a buffer compatible with the ITC experiment. The final concentration of the ligand in the syringe is typically 10-fold higher than the protein concentration in the cell.
-
The binding buffer used consists of 60 mM sodium phosphate and 1 mM TCEP, at a pH of 8.1.[1]
-
-
ITC Measurement:
-
The sample cell of the ITC instrument is filled with the Keap1 Kelch domain protein at a concentration of 40 µM.[1]
-
The injection syringe is filled with this compound at a concentration of 400 µM.[1]
-
A series of small, sequential injections of this compound from the syringe into the sample cell are performed.
-
The heat released or absorbed during each injection is measured by the instrument.
-
Control titrations of the ligand into the buffer alone are performed to correct for the heat of dilution.[1]
-
-
Data Analysis:
-
The integrated heat data from each injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding (ΔH).[5]
-
Fluorescence Polarization (FP) Assay
The FP assay is a competitive binding assay used to determine the ability of a test compound to inhibit the interaction between two known binding partners.[6][7] In this case, it measures the displacement of a fluorescently labeled Nrf2 peptide from the Keap1 Kelch domain by this compound.
Methodology:
-
Reagents and Materials:
-
Human Keap1 Kelch domain (amino acids Ala321–Thr609).
-
A fluorescently labeled peptide containing the Keap1 binding motif from Nrf2 (e.g., Alexa633-AFFAQLQLDEETGEFL).[1]
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction buffer: PBS, 2 mM D,L-Dithiothreitol (DTT), and 0.015% (v/v) Brij-35.[1]
-
Black 384-well microtiter plates.
-
-
Assay Procedure:
-
This compound is serially diluted in the reaction buffer containing 6% (v/v) DMSO.
-
2 µL of the this compound dilutions are added to the wells of the microtiter plate.
-
2 µL of the Keap1 Kelch domain in reaction buffer (without DMSO) is added to each well and incubated for 15 minutes at room temperature.[1]
-
2 µL of the fluorescently labeled Nrf2 peptide in reaction buffer (without DMSO) is then added. The final concentrations of the Keap1 Kelch domain and the labeled peptide are 20 nM and 50 nM, respectively.[1]
-
The plate is incubated for an additional 30 minutes at room temperature.[1]
-
-
Measurement and Analysis:
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 635 nm excitation and 660 nm emission for Alexa633).[1]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Role of RA839 in the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting against oxidative stress and inflammation. Its activity is primarily regulated by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation under basal conditions. Pharmacological activation of the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction is a promising therapeutic strategy for a range of diseases characterized by oxidative stress. This technical guide provides an in-depth overview of RA839, a small molecule activator of the Nrf2 signaling pathway. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization.
Introduction to the Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under homeostatic conditions, the cytosolic protein Keap1, acting as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its continuous ubiquitination and subsequent degradation by the proteasome. This keeps the cellular levels of Nrf2 low.
Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC, GCLM), detoxification (e.g., NQO1, HMOX1), and inflammation modulation.
This compound: A Non-covalent Inhibitor of the Keap1-Nrf2 Interaction
This compound is a potent and selective small molecule that activates the Nrf2 signaling pathway. Unlike electrophilic Nrf2 activators that covalently modify Keap1, this compound acts as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. This reversible mechanism of action may offer a superior safety profile compared to covalent inhibitors.
Mechanism of Action
This compound directly binds to the Kelch domain of Keap1, the same domain that recognizes the 'ETGE' and 'DLG' motifs of Nrf2. By occupying this binding pocket, this compound competitively inhibits the interaction between Keap1 and Nrf2. This prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of ARE-driven gene expression.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in modulating the Nrf2 signaling pathway.
| Parameter | Value | Assay | Reference |
| Binding Affinity to Keap1 | |||
| Dissociation Constant (Kd) | ~6 µM | Isothermal Titration Calorimetry (ITC) | |
| Inhibition of Keap1-Nrf2 Interaction | |||
| IC50 | 0.14 µM | Fluorescence Polarization (FP) Assay | |
| Cellular Activity | |||
| Nrf2-dependent gene regulation (in bone marrow-derived macrophages) | 105 probe sets significantly regulated at 10 µM | Whole Genome DNA Microarray | |
| Reduction of LPS-induced Nitric Oxide (NO) release (in bone marrow-derived macrophages) | Concentration-dependent | Griess Assay | |
| In Vivo Activity (in mice) | |||
| Induction of hepatic GCLC mRNA | Significant increase 3 hours post-administration | quantitative PCR (qPCR) | |
| Induction of hepatic NQO1 mRNA | Significant increase 3 hours post-administration | quantitative PCR (qPCR) |
Table 1: Key Quantitative Data for this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the dissociation constant (Kd) of this compound binding to the Keap1 Kelch domain.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
This compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the Keap1 Kelch domain protein against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. It is crucial that the buffer for both the protein and the ligand are identical to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the Keap1 Kelch domain solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experimental parameters, including cell temperature, stirring speed, and injection volume.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 2 µL each) at regular intervals.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat of reaction.
-
Plot the heat of reaction against the molar ratio of this compound to Keap1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters, including the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Polarization (FP) Assay for Inhibition of Keap1-Nrf2 Interaction
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the Keap1-Nrf2 interaction.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2-derived peptide (containing the ETGE motif)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.005% Tween-20)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorescently labeled Nrf2 peptide at a constant concentration.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the binding reaction by adding the Keap1 Kelch domain protein at a concentration that yields a significant polarization signal.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Whole Genome DNA Microarray Analysis
Objective: To identify the global gene expression changes in response to this compound treatment in a cellular model.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
This compound
-
Cell culture reagents
-
RNA extraction kit
-
DNA microarray platform (e.g., Affymetrix)
Procedure:
-
Cell Treatment:
-
Culture BMDMs to the desired confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess the quality and quantity of the extracted RNA.
-
-
Microarray Hybridization:
-
Synthesize labeled cRNA from the extracted RNA.
-
Hybridize the labeled cRNA to the DNA microarray chips according to the manufacturer's protocol.
-
Wash and stain the arrays.
-
-
Data Acquisition and Analysis:
-
Scan the arrays to obtain the raw fluorescence intensity data.
-
Perform data normalization and statistical analysis to identify differentially expressed genes between the this compound-treated and control groups.
-
Conduct pathway and gene ontology analysis to identify the biological processes and signaling pathways affected by this compound.
-
In Vivo Analysis of Nrf2 Target Gene Expression
Objective: To evaluate the ability of this compound to induce Nrf2 target gene expression in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle control
-
RNA extraction reagents for tissue
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).
-
-
Tissue Collection:
-
At a predetermined time point after dosing (e.g., 3 hours), euthanize the mice and collect the target tissues (e.g., liver).
-
Immediately process or snap-freeze the tissues for RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tissues.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for Nrf2 target genes (e.g., GCLC, NQO1) and a suitable housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Perform statistical analysis to compare the gene expression between the this compound-treated and control groups.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the Nrf2 signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: The Nrf2-Keap1 signaling pathway under basal and stress conditions.
Caption: Mechanism of action of this compound in activating the Nrf2 pathway.
Caption: A typical experimental workflow for characterizing an Nrf2 activator like this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate for diseases associated with oxidative stress. Its non-covalent mechanism of action offers a distinct advantage in the field of Nrf2 activators. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of the Nrf2 signaling pathway. Further investigation into the in vivo efficacy and safety profile of this compound and similar molecules is warranted to translate these promising preclinical findings into clinical applications.
Foundational Research on RA839 and its Role in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] The Keap1-Nrf2 pathway has thus emerged as a critical therapeutic target for combating diseases with underlying oxidative stress.[4][5][6] This technical guide focuses on RA839, a non-covalent small molecule activator of the Nrf2 pathway.[7][8] this compound selectively binds to Keap1, disrupting the Keap1-Nrf2 interaction, thereby allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of cytoprotective genes.[7][8] This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of the relevant signaling pathways.
Introduction to this compound
This compound is a selective agonist of the Nrf2/ARE (Antioxidant Response Element) pathway and a non-covalent small molecule binder to Keap1.[9] Its chemical name is (3S)-1-[4-[(2,3,5,6-tetramethylphenyl) sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid.[7][8] Unlike electrophilic Nrf2 activators, this compound's non-covalent and reversible mode of action may offer a superior toxicity profile, making it a valuable tool for studying Nrf2 biology and a promising scaffold for therapeutic development.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay | Source |
| Kd (Keap1 Binding) | ~6 μM | Isothermal Titration Calorimetry | [7][8] |
| IC50 (Nrf2-Keap1 Interaction) | 0.14 ± 0.04 μM | Fluorescence Polarization Assay | [7] |
Table 2: In Vitro Activity of this compound in Bone Marrow-Derived Macrophages (BMDM)
| Parameter | Concentration | Result | Source |
| Regulated Probe Sets | 10 μM | 105 significantly regulated | [7][8] |
| Genes Regulated in Nrf2 Knock-out Macrophages | 10 μM | Only 2 (Zfp192 and Pank1) | [7][8] |
| Effect on LPS-induced NO Release | Concentration-dependent | Reduction | [7] |
Table 3: In Vivo Activity of this compound in Mice
| Parameter | Condition | Result | Source |
| Hepatic Nrf2 Target Gene Expression (GCLC, NQO1) | Acute administration with cytochrome P450 inhibitor | Significant induction | [7] |
Table 4: Metabolic Stability of this compound
| Species | Incubation Time | Metabolic Turnover (with NADPH) | Source |
| Human | 20 min | 99% | [7] |
| Mouse | 20 min | 90% | [7] |
| Rat | 20 min | 76% | [7] |
Signaling and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound binds to Keap1, preventing Nrf2 degradation and promoting its nuclear translocation.
Experimental Workflow: Assessing In Vivo Efficacy
Caption: Workflow for evaluating the in vivo induction of Nrf2 target genes by this compound.
Detailed Experimental Protocols
Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)
-
Objective: To determine the inhibitory concentration (IC50) of this compound on the Keap1-Nrf2 protein-protein interaction.
-
Principle: This assay measures the change in polarization of fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small molecules that disrupt this interaction will cause a decrease in fluorescence polarization.
-
Reagents:
-
Recombinant Keap1 Kelch domain.
-
Fluorescently labeled peptide derived from the Nrf2 ETGE motif.
-
This compound dissolved in DMSO.
-
Assay buffer.
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, combine the Keap1 Kelch domain, the fluorescently labeled Nrf2 peptide, and the this compound dilutions.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.[7]
-
Gene Expression Analysis in Bone Marrow-Derived Macrophages (BMDM)
-
Objective: To identify the genes regulated by this compound in a Nrf2-dependent manner.
-
Cell Culture:
-
Harvest bone marrow from the femurs and tibias of wild-type and Nrf2 knock-out mice.
-
Differentiate the bone marrow cells into macrophages over 7 days in the presence of M-CSF.
-
-
Treatment:
-
Treat the differentiated BMDMs with 10 μM this compound or vehicle control (DMSO) for a specified period.
-
-
RNA Isolation and Microarray:
-
Lyse the cells and isolate total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Perform whole-genome DNA microarray analysis to determine the gene expression profiles.
-
-
Data Analysis:
In Vivo Nrf2 Target Gene Induction
-
Objective: To assess the ability of this compound to induce Nrf2 target gene expression in a living organism.
-
Animal Model: Male C57/Bl 6 mice.[7]
-
Procedure:
-
Administer a cytochrome P450 inhibitor (e.g., ABT) to the mice to reduce the oxidative metabolism of this compound.[7]
-
Subsequently, administer this compound to the mice.
-
After a defined period (e.g., 3 hours), euthanize the mice and harvest the liver.[7]
-
Isolate total RNA from the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of prototypical Nrf2 target genes, such as GCLC and NQO1.[7]
-
Normalize the expression levels to a housekeeping gene.
-
Metabolic Stability Assay
-
Objective: To determine the rate of metabolic turnover of this compound in liver microsomes.
-
Procedure:
-
Incubate 5 μM this compound with liver microsomal fractions (1 mg/ml protein) from human, mouse, and rat at 37°C.[7]
-
Perform the incubation in the presence and absence of the co-factor NADPH (1 mM) to distinguish between oxidative and non-oxidative metabolism.[7]
-
After 20 minutes, stop the reaction by adding acetonitrile.[7]
-
Determine the remaining concentration of this compound using LC-MS (Liquid Chromatography-Mass Spectrometry).[7]
-
Calculate the percentage of metabolic turnover.
-
Conclusion
This compound represents a significant tool in the study of the Keap1-Nrf2 signaling pathway and its role in oxidative stress. Its non-covalent mechanism of action and high selectivity for Nrf2-dependent gene regulation make it a valuable probe for dissecting the complexities of the cellular antioxidant response.[7][8] While its metabolic instability in vivo presents a challenge for chronic applications, the foundational research detailed in this guide provides a solid framework for the development of more stable and potent second-generation non-covalent Keap1 inhibitors.[7] The experimental protocols and quantitative data presented herein serve as a critical resource for researchers and drug developers aiming to leverage the therapeutic potential of Nrf2 activation in diseases driven by oxidative stress.
References
- 1. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation [mdpi.com]
- 2. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. francis-press.com [francis-press.com]
- 6. Role of oxidative stress in pathophysiology of rheumatoid arthritis: insights into NRF2-KEAP1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
RA839: A Technical Guide for Studying Nrf2 Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of RA839, a selective, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, and its application as a tool compound for investigating the Nrf2 signaling pathway. This document details the mechanism of action, quantitative biological data, experimental protocols, and key signaling pathways associated with this compound-mediated Nrf2 activation.
Introduction to this compound and the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][4][5][6] Upon exposure to stressors, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiate the transcription of a wide array of cytoprotective genes.[1][2][4]
This compound is a small molecule that potently and selectively activates the Nrf2 signaling pathway.[7][8][9] Unlike many electrophilic Nrf2 activators that covalently modify Keap1, this compound is a non-covalent binder to the Kelch domain of Keap1, the site of Nrf2 interaction.[7][9][10] This reversible and specific mode of action makes this compound a valuable tool for studying the nuanced biology of Nrf2 activation without the potential off-target effects associated with reactive compounds.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (3S)-1-[4-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]-1-naphthalenyl]-3-pyrrolidinecarboxylic acid | |
| CAS Number | 1832713-02-6 | [8][11] |
| Molecular Formula | C₂₅H₂₈N₂O₄S | [8][11] |
| Molecular Weight | 452.57 g/mol | [8][11] |
| Purity | ≥98% | [12] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C |
Table 2: In Vitro Activity of this compound
| Assay | Description | Value | Reference |
| Keap1 Binding Affinity (Kd) | Dissociation constant for this compound binding to the Keap1 Kelch domain, determined by isothermal titration calorimetry. | ~6 µM | [9][13][14] |
| Keap1-Nrf2 Interaction Inhibition (IC₅₀) | Concentration of this compound required to inhibit 50% of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 Kelch domain in a fluorescence polarization assay. | 0.14 ± 0.04 µM | [7] |
| Nrf2 Nuclear Translocation (EC₅₀) | Half-maximal effective concentration for inducing nuclear localization of Nrf2 in recombinant U2OS cells. | 1.2 ± 0.3 µM | [7] |
| ARE-Luciferase Reporter Activation (EC₅₀₀) | Concentration required to achieve a 5-fold induction of an ARE-driven luciferase reporter in HepG2 cells. | 49 ± 8 µM | [7] |
| Anti-inflammatory Activity | Concentration-dependent reduction of LPS-induced nitric oxide (NO) release in bone marrow-derived macrophages (BMDMs). | Active at 5-20 µM | [7][13] |
Table 3: In Vivo Activity of this compound
| Animal Model | Treatment | Outcome | Reference |
| Mice | 30 mg/kg, intraperitoneal injection (in conjunction with a P450 inhibitor to reduce metabolism) | Significant induction of hepatic mRNA levels of Nrf2 target genes GCLC and NQO1 after 3 hours. | [7][13] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Keap1-Nrf2 Fluorescence Polarization (FP) Assay
This assay quantifies the ability of this compound to disrupt the interaction between Keap1 and an Nrf2-derived peptide.
Materials:
-
Recombinant human Keap1 Kelch domain
-
Fluorescently labeled peptide corresponding to the Nrf2 ETGE motif
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a microplate, add the fluorescently labeled Nrf2 peptide to a final concentration of ~10 nM.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Add the recombinant Keap1 Kelch domain to a final concentration that yields a significant polarization signal (e.g., 50-100 nM).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Nrf2 Nuclear Translocation Assay
This cell-based assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
U2OS cells stably expressing GFP-tagged Nrf2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Hoechst 33342 for nuclear staining
-
High-content imaging system
Procedure:
-
Seed the GFP-Nrf2 U2OS cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a concentration range of this compound or DMSO vehicle for 1-2 hours.
-
Add Hoechst 33342 to the medium to stain the nuclei.
-
Acquire images of the GFP and Hoechst channels using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic GFP intensity for each cell.
-
Calculate the ratio of nuclear to cytoplasmic GFP fluorescence as a measure of Nrf2 translocation.
-
Determine the EC₅₀ value from the dose-response curve.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the change in mRNA levels of Nrf2 target genes following this compound treatment.
Materials:
-
Hepatocytes or other relevant cell line
-
This compound stock solution in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Nrf2 target genes (e.g., NQO1, GCLC) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or DMSO for a specified time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Nrf2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: Nrf2 signaling pathway and this compound's mechanism of action.
Caption: A typical experimental workflow for characterizing this compound.
Caption: Logical relationship of this compound's action and effects.
Conclusion
This compound is a well-characterized and selective tool compound for the study of Nrf2 biology.[7][9] Its non-covalent and reversible binding to Keap1 provides a distinct advantage for dissecting the specific roles of Nrf2 activation in various cellular and disease models.[7] The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the therapeutic potential of the Nrf2 pathway.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. hololifecenter.com [hololifecenter.com]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 9. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. RA-839 [cnreagent.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. molnova.com [molnova.com]
Methodological & Application
RA839: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA839 is a potent, noncovalent, and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions by binding to the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2, with a dissociation constant (Kd) of approximately 6 μM.[1][3][4] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and anti-inflammatory genes.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the Nrf2 signaling pathway and its downstream effects.
Data Presentation
The following tables summarize the quantitative data associated with the use of this compound in various cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Keap1-Nrf2 Interaction | - | Kd | ~6 µM | [1][3][4] |
| ARE-Luciferase Reporter Assay | HepG2 | EC500 (5-fold induction) | 49 ± 8 µM | [1] |
| Nrf2 Nuclear Translocation | U2OS (recombinant) | EC50 | 1.2 ± 0.3 µM | [1] |
| LPS-Induced Nitric Oxide Release | Bone Marrow-Derived Macrophages (BMDM) | Concentration-dependent reduction | 5-20 µM | [4] |
| Anti-Rotaviral Efficacy | MA104 | Effective Concentration Range | 5-40 µM | [4] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| Nrf2 Activation (Western Blot/qPCR) | Macrophages, Epithelial Cells | 5 - 20 µM | 6 - 24 hours |
| Anti-inflammatory Assays (e.g., NO release) | Macrophages (e.g., RAW 264.7, BMDM) | 5 - 20 µM | 18 - 24 hours (co-treatment with stimulant) |
| Cytotoxicity/Cell Viability Assays | Various | 1 - 100 µM | 24 - 72 hours |
| ARE-Luciferase Reporter Assays | HepG2, HEK293T | 10 - 50 µM | 16 - 24 hours |
Signaling Pathway
The mechanism of action of this compound involves the disruption of the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2-ARE signaling pathway.
Figure 1: this compound Mechanism of Action.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Assessment of Nrf2 Activation by Western Blot
This protocol details the detection of increased Nrf2 protein levels and its downstream targets in response to this compound treatment.
Figure 2: Western Blot Workflow.
Materials:
-
Cells of interest (e.g., HepG2, A549, or RAW 264.7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Protocol 2: Analysis of Nrf2 Target Gene Expression by qPCR
This protocol allows for the quantification of mRNA levels of Nrf2 target genes.
Materials:
-
Cells and reagents for cell culture and this compound treatment (as in Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for Nrf2 target genes (e.g., NQO1, GCLC, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described in Protocol 1. Following treatment, extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 3: MTT Assay Workflow.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 4: Nitric Oxide Release Assay
This protocol is used to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Materials:
-
RAW 264.7 macrophages or bone marrow-derived macrophages (BMDM)
-
LPS
-
This compound
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with this compound for 18-24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is indicative of NO production.
Troubleshooting
-
Low Nrf2 Activation: Ensure this compound is fully dissolved and used at an appropriate concentration. Check the confluency and health of the cells. Optimize the treatment time.
-
High Cell Toxicity: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.
-
Variability in Results: Ensure consistent cell seeding density, treatment times, and reagent preparation.
Conclusion
This compound is a valuable tool for investigating the Nrf2 signaling pathway in vitro. The protocols provided herein offer a framework for studying its effects on Nrf2 activation, target gene expression, cell viability, and anti-inflammatory responses. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve robust and reproducible results.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of RA839 with P450 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA839 is a potent and selective non-covalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by inhibiting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Activation of the Nrf2 pathway leads to the transcription of a wide array of antioxidant and cytoprotective genes, making it a promising therapeutic target for conditions associated with oxidative stress and inflammation.[3]
In vivo studies have revealed that this compound is subject to rapid metabolism, primarily through cytochrome P450 (CYP) enzymes, which limits its systemic exposure and pharmacological activity when administered alone.[2] To overcome this metabolic instability, this compound is co-administered with a P450 inhibitor. This application note provides detailed protocols and data for the in vivo administration of this compound in combination with the pan-P450 inhibitor, 1-aminobenzotriazole (ABT), to enable researchers to effectively design and conduct their own studies.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
Comprehensive pharmacokinetic data for this compound, both with and without P450 inhibitors, is not extensively available in peer-reviewed literature. The metabolic lability of this compound necessitates the use of a P450 inhibitor for in vivo efficacy.[2] The following table provides a template for the type of data that should be collected in a pharmacokinetic study of this compound.
| Parameter | This compound Alone (Predicted) | This compound + P450 Inhibitor | Units | Description |
| Cmax | Low | Significantly Increased | ng/mL | Maximum plasma concentration |
| Tmax | - | - | h | Time to reach Cmax |
| AUC(0-t) | Low | Significantly Increased | ng*h/mL | Area under the plasma concentration-time curve |
| t1/2 | Short | Prolonged | h | Elimination half-life |
Note: The values for "this compound Alone" are predicted to be low due to its rapid metabolism. Actual values would need to be determined experimentally.
Pharmacodynamic Effects of this compound in Combination with a P450 Inhibitor in Mouse Liver
The primary pharmacodynamic effect of this compound is the activation of the Nrf2 signaling pathway, leading to the upregulation of Nrf2 target genes. The following table summarizes the in vivo effects of this compound co-administered with the P450 inhibitor ABT on the expression of two key Nrf2 target genes, Gclc and Nqo1, in the liver of mice.[2]
| Treatment Group | Gclc mRNA (Fold Induction) | Nqo1 mRNA (Fold Induction) |
| Vehicle Control | 1.0 | 1.0 |
| This compound + ABT | ~2.5 | ~3.5 |
*Statistically significant increase compared to vehicle control (p < 0.05). Data is estimated from published graphical representations.[2]
Experimental Protocols
In Vivo Administration of this compound and P450 Inhibitor in Mice
This protocol is based on the methodology described by Winkel et al. (2015).[2]
Materials:
-
This compound
-
1-aminobenzotriazole (ABT)
-
Vehicle for this compound: 0.5% (w/v) Hydroxyethyl cellulose (HEC) with 5% (v/v) Solutol® HS 15 in water
-
Vehicle for ABT: Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of Dosing Solutions:
-
Prepare the this compound suspension in the HEC/Solutol vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg injection volume). Ensure the suspension is homogenous before administration.
-
Dissolve ABT in saline at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg gavage volume).
-
-
Administration of P450 Inhibitor:
-
Administer ABT to the mice via oral gavage at a dose of 50 mg/kg. This is done to inhibit the metabolic activity of cytochrome P450 enzymes.[2]
-
-
Time Interval:
-
Wait for 1 hour after the administration of ABT. This allows for sufficient inhibition of the P450 enzymes before the administration of this compound.[2]
-
-
Administration of this compound:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[2]
-
-
Control Groups:
-
Include a vehicle control group that receives the HEC/Solutol vehicle via i.p. injection and saline via oral gavage.
-
Optionally, include a group that receives only ABT to assess its independent effects.
-
-
Endpoint Analysis:
-
At a predetermined time point after this compound administration (e.g., 3 hours for gene expression analysis), euthanize the mice.[2]
-
Collect tissues of interest (e.g., liver) for pharmacodynamic analysis (e.g., quantitative RT-PCR for Nrf2 target genes).
-
For pharmacokinetic analysis, blood samples should be collected at various time points after this compound administration.
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
Materials:
-
Liver tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., Gclc, Nqo1) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the liver tissue samples using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of graded Nrf2 activation on phase-I and -II drug metabolizing enzymes and transporters in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing RA839 for Anti-Inflammatory Research
Introduction
RA839 is a potent and selective small molecule tool compound used to investigate cellular responses to oxidative stress and inflammation.[1][2] It functions as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] this compound acts by non-covalently binding to the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[1][2] This binding disrupts the Keap1-Nrf2 protein-protein interaction, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[5][6] The stabilized Nrf2 is then free to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective and anti-inflammatory genes.[1][7] These application notes provide detailed protocols for using this compound to study anti-inflammatory responses in both in vitro and in vivo models.
Mechanism of Action: this compound and the Nrf2 Pathway
Under basal conditions, Keap1 targets Nrf2 for degradation, keeping its activity low. Upon stimulation by activators like this compound, this interaction is inhibited. This compound binds to the Kelch domain of Keap1 with a dissociation constant (Kd) of approximately 6 μM.[1][2] This leads to the accumulation of Nrf2, which then drives the expression of genes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). The activation of the Nrf2 pathway can suppress inflammatory responses, in part by inhibiting the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[1][7]
Data Presentation: In Vitro and In Vivo Effects of this compound
This compound has been demonstrated to effectively suppress inflammatory markers in cellular assays and induce Nrf2 target genes in animal models.[1]
Table 1: In Vitro Anti-inflammatory Activity of this compound Summary of data from studies on lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs).
| Parameter Measured | Cell Type | Treatment | Concentration of this compound | Result | Reference |
| Nitric Oxide (NO) Release | BMDM | LPS (100 ng/mL) | 5 - 20 µM | Concentration-dependent reduction in NO release.[3] | [1] |
| iNOS (Nos2) mRNA Expression | BMDM | LPS (100 ng/mL) | 10 µM | Significant inhibition of LPS-induced iNOS expression.[1] | [1] |
| NQO1 mRNA Expression | BMDM | LPS (100 ng/mL) | 10 µM | Potent stimulation of the Nrf2 target gene NQO1. | [1] |
| Cell Viability | BMDM | This compound alone | Up to 20 µM | No effect on cell viability. | [1] |
Table 2: In Vivo Nrf2 Activation by this compound in Mice Summary of data from hepatic tissue of mice 3 hours post-administration.
| Gene Measured | Dosing Regimen | Result (Fold Change vs. Vehicle) | Reference |
| GCLC mRNA | 30 mg/kg this compound (i.p.) + 50 mg/kg ABT | Significant induction. | [1] |
| NQO1 mRNA | 30 mg/kg this compound (i.p.) + 50 mg/kg ABT | Significant induction. | [1] |
| Nrf2 mRNA | 30 mg/kg this compound (i.p.) + 50 mg/kg ABT | No significant change. | [1] |
| Keap1 mRNA | 30 mg/kg this compound (i.p.) + 50 mg/kg ABT | No significant change. | [1] |
*Note: Due to rapid metabolism, in vivo studies with this compound require co-administration with a cytochrome P450 inhibitor like 1-aminobenzotriazole (ABT) to maintain effective concentrations.[1]
Experimental Protocols
The following protocols provide a framework for studying the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Inhibition of LPS-Induced Nitric Oxide Production
This protocol details how to measure the effect of this compound on nitric oxide (NO) production in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 cells or bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
This compound (stock solution in DMSO)[4]
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) group. Incubate for 2-3 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement: a. After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration, which is a stable indicator of NO production. c. Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of NO production for each this compound concentration relative to the LPS-only treated group.
Protocol 2: Analysis of Inflammatory Gene Expression by qPCR
This protocol is for assessing how this compound modulates the mRNA expression of pro-inflammatory (e.g., iNOS, IL-6, TNF-α) and Nrf2 target (e.g., NQO1, GCLC) genes.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4, typically in 6-well plates)
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for iNOS, NQO1, and a housekeeping gene like GAPDH)
Procedure:
-
Cell Lysis: After the 24-hour incubation period, remove the supernatant and wash the cells with cold PBS. Add 1 mL of RNA lysis buffer to each well and scrape the cells.
-
RNA Isolation: Purify total RNA from the cell lysates using an RNA isolation kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. b. Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels in this compound-treated groups to the LPS-only control.
Protocol 3: In Vivo Activation of Nrf2 Target Genes in Mice
This protocol describes an acute in vivo experiment to confirm that this compound can activate the Nrf2 pathway in a living organism.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
1-aminobenzotriazole (ABT)
-
Vehicle solution (e.g., 0.5% (w/v) hydroxyethyl cellulose with 5% (v/v) Solutol)[1]
-
Saline
-
RNA isolation reagents and qPCR materials (as in Protocol 2)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
ABT Administration: One hour prior to this compound administration, administer ABT (50 mg/kg) via oral gavage to inhibit cytochrome P450-mediated metabolism.[1]
-
This compound Administration: Administer this compound (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1][3]
-
Tissue Collection: Three hours after this compound administration, euthanize the mice.[1] Immediately perfuse the animals with cold PBS and harvest the liver. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Gene Expression Analysis: Homogenize the liver tissue and perform RNA isolation, cDNA synthesis, and qPCR as described in Protocol 2 to measure the expression of Nrf2 target genes (e.g., GCLC, NQO1).
-
Data Analysis: Compare the relative gene expression in the this compound-treated group to the vehicle-treated group to determine the fold induction of Nrf2 target genes.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for RA839 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA839 is a selective, non-covalent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] In the context of antiviral research, this compound has demonstrated significant potential, particularly against rotavirus, a leading cause of severe diarrhea in infants and young children.[2][3] Its mechanism of action is centered on the modulation of the host's innate immune response, specifically by activating the Nrf2/Antioxidant Response Element (ARE) pathway. This activation leads to the transcription of a suite of cytoprotective genes that create an intracellular environment unfavorable for viral replication.[2][3]
The antiviral effects of this compound are independent of interferon (IFN) stimulation and are attributed to its ability to inhibit viral RNA and protein synthesis, prevent the formation of viral replication factories (viroplasms), and ultimately reduce the yield of infectious progeny virions.[2][3] These application notes provide a comprehensive overview of the use of this compound in anti-rotaviral research, including detailed experimental protocols and quantitative data to guide researchers in this field.
Data Presentation
The antiviral activity of this compound against rotavirus has been quantified through various in vitro assays. The following tables summarize the key quantitative findings.
| Parameter | Cell Line | Virus Strain | Value | Assay Type |
| EC50 (Nrf2 Nuclear Translocation) | U2OS | - | 1.2 ± 0.3 µM | High-Content Imaging |
| EC500 (ARE-Luciferase Expression) | HepG2 | - | 49 ± 8 µM | Luciferase Reporter Assay |
Table 1: Potency of this compound in Nrf2 Pathway Activation.
| This compound Concentration | Inhibition of Viral RNA (NSP5) | Inhibition of Viral RNA (VP6) | Inhibition of Viral Titer |
| 5 µM | Significant Reduction | Significant Reduction | Significant Reduction |
| 10 µM | Strong Reduction | Strong Reduction | Strong Reduction |
| 20 µM | Very Strong Reduction | Very Strong Reduction | Very Strong Reduction |
Table 2: Dose-Dependent Anti-Rotaviral Activity of this compound in MA104 cells (Qualitative Summary).
Note: Specific percentage inhibition values were not available in the public domain. The table reflects the qualitative descriptions of significant, strong, and very strong inhibition observed in the primary literature.
Signaling Pathway
The antiviral mechanism of this compound is mediated through the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound binds to Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. These genes encode for a variety of antioxidant and cytoprotective proteins that create an antiviral state within the cell.
Caption: this compound activates the Nrf2 signaling pathway to induce an antiviral state.
Experimental Workflow
The investigation of this compound's antiviral properties typically follows a multi-step experimental workflow, starting from cytotoxicity assessment to detailed mechanistic studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Progressive Rotavirus Infection Downregulates Redox-Sensitive Transcription Factor Nrf2 and Nrf2-Driven Transcription Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RA-839, a selective agonist of Nrf2/ARE pathway, exerts potent anti-rotaviral efficacy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RA839: Dissolution, Storage, and Experimental Use
These application notes provide detailed protocols for the dissolution, storage, and experimental application of RA839, a selective activator of the Nrf2 signaling pathway. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a noncovalent small molecule that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions by binding to the Kelch-like ECH-associated protein 1 (Keap1), thereby inhibiting the Keap1-Nrf2 interaction.[2] This disruption allows Nrf2 to translocate to the nucleus and initiate the transcription of a wide array of cytoprotective genes.[4][5] Due to its mechanism of action, this compound exhibits anti-inflammatory and anti-rotaviral properties.[1][6]
Physicochemical and Solubility Data
Proper handling of this compound begins with an understanding of its physical and chemical properties, which are crucial for accurate and reproducible experimental results.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₈N₂O₄S | [1][7] |
| Molecular Weight | 452.57 g/mol | [1][7][8] |
| CAS Number | 1832713-02-6 | [1][7][8] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1][7] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][7][8] |
| Solubility in DMSO | Up to 100 mM (45.3 mg/mL) | [1][7] |
| 100 mg/mL (220.96 mM) | [8] | |
| 80 mg/mL (176.77 mM) | [9] | |
| 2 mg/mL |
Note: Solubility can be affected by factors such as the purity of the compound, the quality and age of the DMSO (hygroscopic DMSO can reduce solubility), temperature, and sonication.[1][8] It is recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[8]
Storage and Stability
To maintain the integrity and activity of this compound, it is imperative to adhere to the following storage guidelines.
| Form | Storage Temperature | Duration | Light Protection | Source(s) |
| Solid Powder | 0 to 4°C | Short-term | Recommended | [1] |
| -20°C | Long-term (years) | Recommended | [1][9] | |
| Stock Solution | 0 to 4°C | Short-term (days) | Recommended | [1][9] |
| (in DMSO) | -20°C | Up to 1 month | Required | [8][10] |
| -80°C | Up to 6 months | Required | [8][10] | |
| -80°C | Up to 1 year | Recommended | [9] |
Key Recommendations:
-
For long-term storage, it is best to store this compound as a solid powder at -20°C.[1]
-
Upon reconstitution in DMSO, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles.[9][11]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 100 mM).
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming or sonication can be used to facilitate the process.[1][9]
-
Sterilization (Optional): For applications requiring stringent sterility, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[8][9][10]
Application of this compound in Cell Culture
This protocol describes the preparation of working solutions and their application to cell cultures.
Materials:
-
Prepared this compound stock solution
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates, flasks, or dishes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution:
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
Important: To prevent precipitation, first dilute the stock solution in a small volume of serum-free medium before adding it to the final culture volume.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[9][11]
-
Vehicle Control: Always include a vehicle control in your experimental design, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.[11]
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the cell culture medium containing the desired final concentration of this compound.
-
Gently swirl the plate or flask to ensure even distribution.
-
-
Incubation: Incubate the cells for the period specified in your experimental protocol.
-
Downstream Analysis: Proceed with your intended downstream assays, such as cell viability assays, gene expression analysis, or protein analysis.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Nrf2 Signaling Pathway
Caption: Mechanism of this compound in activating the Nrf2 signaling pathway.
Experimental Workflow for In Vitro Studies with this compound
Caption: General workflow for cell-based experiments using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RA-839, a selective agonist of Nrf2/ARE pathway, exerts potent anti-rotaviral efficacy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes: RA839 Treatment in HepG2 and U2OS Cell Lines
Introduction
RA839 is a selective, non-covalent small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) interaction.[1][2] By binding to the Kelch domain of Keap1, this compound disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[1][3] This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby activating their transcription.[1][4] This pathway plays a crucial role in cellular defense against oxidative and electrophilic stress.[2][4] These application notes provide a summary of the effects of this compound in the human liver cancer cell line HepG2 and the human bone osteosarcoma cell line U2OS, along with detailed protocols for relevant assays.
Mechanism of Action
Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, targeting Nrf2 for degradation. This compound competitively inhibits the binding of Nrf2 to Keap1, leading to the accumulation of Nrf2 in the nucleus.[1] This results in the transcriptional activation of a battery of cytoprotective genes, including those involved in glutathione synthesis and xenobiotic metabolism.[1]
Effects in HepG2 Cells
In HepG2 cells, this compound has been shown to activate the Nrf2 signaling pathway. This is evidenced by its ability to induce the expression of an ARE-driven luciferase reporter gene and increase the nuclear accumulation of endogenous Nrf2.[1] The activation of Nrf2 in these cells leads to the upregulation of downstream target genes, conferring protection against oxidative stress.
Effects in U2OS Cells
Similarly, this compound treatment in U2OS cells results in the nuclear translocation of Nrf2.[1] This cell line is often used to study the dynamics of Nrf2 activation due to its clear nuclear translocation upon stimulation. The functional consequence of Nrf2 activation in U2OS cells is the enhanced expression of antioxidant and detoxification enzymes.
Data Presentation
Table 1: Quantitative Data on this compound Activity in HepG2 and U2OS Cells
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 | ARE-Luciferase Reporter Gene Assay | EC₅₀₀ (5-fold induction) | 49 ± 8 µM | [1] |
| U2OS | Nrf2 Nuclear Translocation Assay | EC₅₀ | 1.2 ± 0.3 µM | [1] |
| Keap1 Binding | Isothermal Titration Calorimetry | Kd | ~6 µM | [1][2] |
| Keap1-Nrf2 Interaction | Fluorescence Polarization Assay | IC₅₀ | 0.14 ± 0.04 µM | [1] |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
HepG2 cells (ATCC HB-8065)
-
U2OS cells (ATCC HTB-96)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture HepG2 and U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[5]
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified duration as required by the downstream assay (e.g., 6 hours for Nrf2 translocation).[1]
ARE-Luciferase Reporter Gene Assay (HepG2)
Materials:
-
HepG2 cells
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed HepG2 cells in a 96-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Following a 16-24 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold induction relative to the vehicle-treated control.
Nrf2 Nuclear Translocation Assay (U2OS)
Materials:
-
U2OS cells
-
This compound
-
Formaldehyde
-
Triton X-100
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed U2OS cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle control for 6 hours.[1]
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
Western Blotting for Nrf2 and Target Proteins
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Nrf2, NQO1, HO-1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, NQO1, HO-1, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. RA-839 | Nrf2 | TargetMol [targetmol.com]
Application Notes and Protocols for the Experimental Use of RA839 in Bone Marrow-Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA839 is a potent and selective small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions as a noncovalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)/Nrf2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[1][2] This stabilization of Nrf2 leads to its nuclear translocation and the subsequent transcription of a wide array of cytoprotective and anti-inflammatory genes. In bone marrow-derived macrophages (BMDMs), this compound has been demonstrated to exert significant anti-inflammatory effects, primarily through the modulation of nitric oxide production and the expression of inflammatory mediators. These application notes provide a summary of the quantitative effects of this compound in BMDMs and detailed protocols for its experimental use.
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Type | Reference |
| Keap1 Binding (Kd) | ~6 µM | - | [2] |
| Nrf2 Activation | Potent Activator | Bone Marrow-Derived Macrophages | [1] |
Table 2: Effect of this compound on Gene Expression in Bone Marrow-Derived Macrophages (BMDMs)
| Gene | Treatment | Effect | Concentration | Reference |
| Nos2 (iNOS) | LPS + this compound | Inhibition of expression | Concentration-dependent | [1] |
| Nqo1 | This compound | Stimulation of expression | Concentration-dependent | [1] |
| Various Nrf2 target genes | This compound | Upregulation of 105 probe sets | 10 µM | [2] |
Table 3: Anti-inflammatory Activity of this compound in LPS-Stimulated BMDMs
| Assay | Effect of this compound | Notes | Reference |
| Nitric Oxide (NO) Release | Concentration-dependent reduction | This compound suppresses the LPS-induced inflammatory response. | [1] |
Signaling Pathway
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Methods for Assessing RA839 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: RA839 is a novel synthetic compound identified as a potential inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in many human cancers, making MEK1 a prime target for therapeutic intervention. This document provides detailed protocols for a suite of in vitro assays designed to characterize the biochemical and cellular activity of this compound, confirm its mechanism of action, and establish its potential as a therapeutic agent.
Biochemical Assays: Direct Target Interaction
Biochemical assays are essential for quantifying the direct interaction between this compound and its intended target, MEK1, in a purified, cell-free system. These assays determine the potency and kinetics of binding and inhibition.
MEK1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of this compound to displace a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the MEK1 active site.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of 2x working solutions of this compound by performing serial dilutions (e.g., 1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2x solution of MEK1 kinase and a 2x solution of Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of each 2x this compound dilution to the wells of a low-volume 384-well plate. Include "no inhibitor" controls (DMSO only) and "no enzyme" negative controls.
-
Add 5 µL of the 2x MEK1 enzyme solution to all wells except the "no enzyme" controls.
-
Add 5 µL of the 2x tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the curve using a sigmoidal dose-response model to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target | IC₅₀ (nM) | Hill Slope |
| This compound | MEK1 | 15.2 | -1.1 |
| Control Inhibitor | MEK1 | 8.9 | -1.0 |
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR analysis provides real-time, label-free measurement of the binding affinity and kinetics between this compound and MEK1.
Experimental Protocol:
-
Chip Preparation:
-
Immobilize recombinant human MEK1 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., PBS with 0.005% Tween 20).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.
-
After the association phase, flow running buffer over the chip to measure the dissociation phase.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).
-
Data Presentation:
| Compound | Target | ka (1/Ms) | kd (1/s) | Kᴅ (nM) |
| This compound | MEK1 | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |
Cell-Based Assays: Cellular Efficacy and Target Engagement
Cell-based assays are crucial for confirming that this compound can access its target within a cellular environment and exert the desired biological effect.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic or cytostatic effects of this compound.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A375, which has a BRAF mutation leading to constitutive MEK/ERK activation) into a 96-well white, clear-bottom plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of viable cells against the log of this compound concentration.
-
Data Presentation:
| Cell Line | Driver Mutation | EC₅₀ (nM) |
| A375 | BRAF V600E | 25.6 |
| HT-29 | BRAF V600E | 48.1 |
| HCT116 | KRAS G13D | 152.3 |
Western Blot for Phospho-ERK Inhibition
This assay directly assesses whether this compound inhibits MEK1 activity in cells by measuring the phosphorylation status of its downstream substrate, ERK.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed A375 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of p-ERK to total ERK indicates the level of pathway inhibition.
-
Diagrams and Workflows
Visual representations of the signaling pathway and experimental processes aid in understanding the mechanism of action and the characterization workflow for this compound.
Caption: MAPK/ERK signaling pathway with inhibition of MEK1 by this compound.
Application Notes and Protocols for RA839 in Cancer Research
Topic: RA839 in Studying the Effects of Nrf2 Activation on Cancer Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular redox homeostasis.[1] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[2] In response to oxidative or electrophilic stress, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus and activate the transcription of over 200 cytoprotective genes, including those involved in antioxidant defense and detoxification.[3]
In the context of cancer, the Nrf2 pathway is considered a double-edged sword. Initially, its activation can be chemopreventive by protecting normal cells from carcinogenic insults.[2] However, constitutive Nrf2 activation, often due to mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2), is common in many cancers, including lung and breast cancer.[3][4][5] This sustained activation can promote cancer cell proliferation, survival, and resistance to chemotherapy and radiotherapy, making the Nrf2 pathway a critical area of study in oncology.[4]
This compound is a potent and selective small molecule tool compound used to investigate the biological consequences of Nrf2 activation. It functions as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, providing a reversible and specific method for activating the Nrf2 signaling pathway.[6] These application notes provide detailed protocols for using this compound to study the multifaceted roles of Nrf2 in cancer biology.
Mechanism of Action
This compound is a selective agonist of the Nrf2/ARE pathway.[4] It operates by binding non-covalently to the Kelch domain of Keap1, the specific domain that interacts with Nrf2.[6] This binding event physically obstructs the Keap1-Nrf2 interaction, thereby preventing the Keap1-mediated ubiquitination and subsequent degradation of Nrf2.[6] The stabilized Nrf2 is then free to accumulate in the cytoplasm and translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. NRF2 activation in cancer: from DNA to protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metabolic Instability of RA839 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the metabolic instability of RA839, a noncovalent small molecule activator of Nrf2 signaling.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Rapid clearance of this compound in vivo; low or undetectable plasma/tissue concentrations. | High metabolic turnover. This compound is rapidly metabolized by both oxidative (NADPH-dependent) and non-oxidative pathways in the liver.[1] | For acute in vivo studies, co-administer this compound with a cytochrome P450 (CYP) inhibitor, such as aminobenzotriazole (ABT), to reduce oxidative phase 1 metabolism.[1] This has been shown to enable the detection of Nrf2 target gene induction in the liver.[1] |
| High variability in Nrf2 target gene induction (e.g., NQO1, GCLC) between animal subjects. | Inconsistent metabolic rates between individual animals can lead to variable exposure to the active compound. | In addition to co-administration with a CYP inhibitor to normalize metabolic activity, ensure consistent dosing procedures and sample collection times. For longer-term studies, consider synthesizing and evaluating this compound analogs with improved pharmacokinetic profiles. |
| Lack of in vivo efficacy in a chronic disease model despite proven in vitro activity. | The metabolic instability of this compound prevents the sustained compound exposure required for therapeutic effects in chronic applications.[1] | The current form of this compound is best suited as a tool compound for acute studies.[2] For chronic disease models, developing structurally modified analogs with enhanced metabolic stability is the recommended approach.[1] Strategies include blocking sites of metabolism or reducing lipophilicity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or (3S)-1-[4-[(2,3,5,6-tetramethylphenyl) sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid, is a small molecule that binds noncovalently to the Kelch domain of Keap1 (Kelch-like ECH-associated protein 1).[2] Keap1 normally targets the transcription factor Nrf2 (NF-E2-related factor 2) for degradation. By inhibiting the Keap1/Nrf2 interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of cytoprotective genes.[2]
Q2: How significant is the metabolic instability of this compound?
A2: this compound exhibits very high rates of metabolic turnover in vitro. In liver microsome assays, the compound was extensively metabolized after just a 20-minute incubation period.[1] This rapid breakdown is a major obstacle to achieving sustained therapeutic concentrations in vivo.
Q3: What are the primary metabolic pathways for this compound?
A3: Studies have shown that this compound is subject to both oxidative and non-oxidative metabolism.[1] The significant reduction in metabolism in the absence of the NADPH cofactor indicates a major role for NADPH-dependent enzymes, such as cytochrome P450s, in its clearance.[1] However, the remaining metabolism in the absence of NADPH suggests that other pathways also contribute.[1]
Q4: What are the known downstream effects of this compound-mediated Nrf2 activation?
A4: this compound selectively activates Nrf2 signaling.[2][4] In cell-based assays and in vivo, it induces the expression of canonical Nrf2 target genes, including those involved in glutathione metabolism like GCLC (Glutamate-Cysteine Ligase Catalytic Subunit) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).[1] This activation of the Nrf2/Antioxidant Response Element (ARE) pathway is responsible for its biological effects, such as preventing lipopolysaccharide-induced nitric oxide release in macrophages.[2]
Q5: What general strategies can be employed to create more stable analogs of this compound?
A5: To overcome the metabolic liability for future drug development, several medicinal chemistry strategies can be applied:
-
Block Sites of Metabolism: Identify the specific atoms in the this compound structure that are most susceptible to metabolism (metabolic "hotspots"). Modifying these positions, for example, by replacing a hydrogen atom with deuterium or a fluorine atom, can slow down metabolism.[5]
-
Reduce Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. Reducing the overall lipophilicity (logP) of the molecule can decrease its interaction with metabolic enzymes.[3]
-
Introduce Steric Hindrance: Adding bulky groups near metabolic hotspots can physically block the enzyme's access to the site.
-
Use Isosteric Replacements: Replace metabolically labile groups (like certain aromatic rings or ester linkages) with more stable isosteres (e.g., replacing an ester with an amide).[3]
Quantitative Data Summary
The following table summarizes the in vitro metabolic turnover of this compound in liver microsomes from different species.
| Species | Incubation Time (min) | % this compound Metabolized (with NADPH) | % this compound Metabolized (without NADPH) | Reference |
| Human | 20 | 99% | Not Reported | [1] |
| Mouse | 20 | 90% | 51% | [1] |
| Rat | 20 | 76% | Not Reported | [1] |
Key Experimental Protocols
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol is adapted from the methodology used to characterize this compound.[1] It serves to determine the rate at which a compound is metabolized by liver enzymes.
1. Materials:
- This compound (or test compound)
- Pooled liver microsomes (human, rat, or mouse)
- NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (ice-cold)
- Incubator or water bath (37°C)
- LC-MS system for analysis
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare the incubation mixture in duplicate for both "+NADPH" and "-NADPH" conditions. In a microcentrifuge tube, combine phosphate buffer and the liver microsomal protein (final concentration typically 0.5-1.0 mg/mL).
- Pre-warm the mixtures for 5 minutes at 37°C.
- To the "+NADPH" tubes, add the NADPH regenerating system (final concentration, e.g., 1 mM NADPH).
- Initiate the metabolic reaction by adding this compound to all tubes to a final concentration (e.g., 5 µM). Vortex gently to mix.
- Incubate the reactions at 37°C for a specified time (e.g., 20 minutes for this compound). A 0-minute time point should also be prepared by adding the stopping solution immediately after the compound.
- Stop the reaction by adding a large volume (e.g., 5 volumes) of ice-cold acetonitrile. This precipitates the proteins.
- Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
- Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
- Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS method.
3. Data Analysis:
- Calculate the percentage of this compound remaining at the end of the incubation period compared to the 0-minute sample.
- Percent Metabolized = (1 - [Concentration at 20 min] / [Concentration at 0 min]) * 100
Visualizations
Caption: this compound inhibits Keap1, allowing Nrf2 to activate gene expression.
Caption: Workflow for assessing this compound in vivo activity with a P450 inhibitor.
Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nedmdg.org [nedmdg.org]
- 4. RA-839, a selective agonist of Nrf2/ARE pathway, exerts potent anti-rotaviral efficacy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting RA839 In Vivo Efficacy
Welcome to the technical support center for RA839, a selective, noncovalent inhibitor of the Keap1-Nrf2 protein-protein interaction and a potent activator of the Nrf2 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo efficacy studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that selectively activates the Nrf2 signaling pathway.[1][2] It functions by binding noncovalently to the Kelch domain of Keap1, the primary negative regulator of Nrf2.[1] This disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.
Q2: What are the known challenges associated with in vivo studies of this compound?
A2: The principal challenge in achieving robust in vivo efficacy with this compound is its high rate of metabolic turnover.[1] In vitro studies using liver microsomes from humans, mice, and rats have demonstrated rapid metabolism of this compound, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes.[1] This metabolic instability can lead to low systemic exposure and diminished or absent efficacy when administered alone.[1]
Q3: How can the metabolic instability of this compound be addressed in in vivo experiments?
A3: To counteract the rapid metabolism of this compound, it is highly recommended to co-administer it with a potent, broad-spectrum inhibitor of cytochrome P450 enzymes, such as 1-aminobenzotriazole (ABT).[1] This strategy has been shown to significantly increase the systemic exposure of this compound, leading to detectable pharmacodynamic effects, such as the induction of Nrf2 target genes in the liver.[1]
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: Successful in vivo administration of this compound, particularly when its metabolism is inhibited, should result in the upregulation of Nrf2 target genes in various tissues. Prototypical Nrf2 target genes that can be monitored as pharmacodynamic markers include NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1]
Troubleshooting Guide: In Vivo Efficacy Studies
This guide addresses common issues encountered during in vivo efficacy studies with this compound in a question-and-answer format.
Issue 1: Lack of Efficacy Despite In Vitro Potency
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Question: My in vitro experiments show potent Nrf2 activation with this compound, but I am not observing the expected therapeutic effect in my animal model. What could be the reason?
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Answer:
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Inadequate Systemic Exposure: As highlighted in the FAQs, the most likely culprit is the rapid metabolism of this compound. It is crucial to co-administer this compound with a CYP inhibitor like ABT to ensure sufficient plasma and tissue concentrations.
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Suboptimal Dosing Regimen: The dose and frequency of this compound administration may not be optimal for your specific disease model. A dose-response study should be conducted to determine the minimal effective dose.
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Formulation Issues: The formulation used for in vivo administration may not be providing adequate dissolution or absorption. Ensure that this compound is properly solubilized in a suitable vehicle.
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Animal Model Selection: The chosen animal model may not be appropriate for evaluating the therapeutic effects of Nrf2 activation. The pathophysiology of the model should be well-understood and relevant to the expected mechanism of action of this compound.
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Issue 2: High Variability in Animal Responses
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Question: I am observing significant variability in the therapeutic response to this compound between individual animals. How can I address this?
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Answer:
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Inconsistent Dosing: Ensure accurate and consistent administration of this compound and any co-administered compounds. For oral gavage, proper technique is essential to avoid variability in absorption.
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Animal Health and Handling: The health status and stress levels of the animals can influence drug metabolism and disease progression. Ensure consistent animal husbandry and handling procedures.
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Genetic Variability: If using outbred animal stocks, consider switching to an inbred strain to reduce genetic variability in drug metabolism and disease susceptibility.
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Issue 3: Unexpected Toxicity or Adverse Effects
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Question: I am observing unexpected toxicity or adverse effects in my animals treated with this compound. What should I do?
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Answer:
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Dose Reduction: The administered dose of this compound may be too high. Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range.
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Off-Target Effects: While this compound is a selective Nrf2 activator, off-target effects at high concentrations cannot be entirely ruled out. Consider evaluating potential off-target activities in relevant in vitro assays.
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Interaction with Co-administered Compounds: If using a CYP inhibitor like ABT, ensure that the observed toxicity is not due to the inhibitor itself or an interaction with this compound. Include appropriate control groups (vehicle, this compound alone, ABT alone) in your study design.
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Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Keap1 Binding (IC50) | 0.14 ± 0.04 µM | Fluorescence Polarization Assay | [1] |
| Keap1 Binding (Kd) | ~6 µM | Isothermal Titration Calorimetry | [1] |
| ARE Luciferase Induction (EC500) | 49 ± 8 µM | HepG2 cells | [1] |
| Nrf2 Nuclear Localization (EC50) | 1.2 ± 0.3 µM | Recombinant U2OS cells | [1] |
Table 2: In Vivo Pharmacodynamic Effect of this compound in Mice
| Treatment | Tissue | Target Gene | Fold Induction (vs. Vehicle) | Time Point | Reference |
| This compound (30 mg/kg, i.p.) + ABT | Liver | GCLC | ~2.5 | 3 hours | [1] |
| This compound (30 mg/kg, i.p.) + ABT | Liver | NQO1 | ~2.0 | 3 hours | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Mediated Nrf2 Target Gene Induction in Mice
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Acclimatization: Acclimatize animals for at least one week before the experiment.
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This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).
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ABT Formulation: Prepare a solution of 1-aminobenzotriazole (ABT) in sterile saline.
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Dosing:
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Administer ABT (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection 1 hour prior to this compound administration to inhibit CYP enzymes.
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Administer this compound (e.g., 30 mg/kg) via i.p. injection.
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Include a vehicle control group receiving the vehicle and saline.
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Tissue Collection: At a predetermined time point (e.g., 3 hours post-RA839 administration), euthanize the mice and collect the liver.[1]
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RNA Extraction and qRT-PCR:
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Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C.
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Extract total RNA from the liver tissue using a standard protocol (e.g., TRIzol reagent).
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Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nrf2 target genes (e.g., Nqo1, Gclc, Ho-1) and a housekeeping gene (e.g., Gapdh) for normalization.
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Data Analysis: Calculate the fold change in gene expression in the this compound-treated group relative to the vehicle control group using the ΔΔCt method.
Mandatory Visualizations
References
potential off-target effects of RA839
Technical Support Center: RA839
This guide provides troubleshooting advice and answers to frequently asked questions regarding the , a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] It functions by binding non-covalently to the Kelch-like ECH-associated protein 1 (Keap1), which is the primary negative regulator of Nrf2.[1][4] This binding event disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent degradation of Nrf2.[1] As a result, stabilized Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-driven cytoprotective genes.[1][3]
Q2: How selective is this compound for the Nrf2 pathway?
This compound is considered a highly selective tool compound for studying Nrf2 biology.[1][4] In a key study using bone marrow-derived macrophages (BMDMs), whole-genome DNA arrays showed that at a concentration of 10 μM, this compound significantly regulated 105 probe sets.[1][4] Canonical pathway mapping of these genes revealed a strong activation of pathways linked to Nrf2 signaling.[1][4] Critically, in Nrf2 knock-out macrophages, this compound only regulated two genes, demonstrating its high degree of dependence on Nrf2 for its activity.[1][4]
Q3: Am I observing off-target effects or downstream consequences of Nrf2 activation?
While this compound is highly selective, Nrf2 activation itself regulates a broad spectrum of genes involved in various cellular processes beyond the classic antioxidant response. For instance, pathway analysis of genes regulated by this compound indicated an activation of glutathione metabolism, serine degradation, and eNOS signaling, all of which are known to be linked to Nrf2.[4] Therefore, it is crucial to differentiate between true off-target effects and the intended, albeit broad, downstream effects of Nrf2 activation. The most definitive way to confirm this is to use an Nrf2-deficient system (see Troubleshooting section).
Q4: Has this compound shown any cytotoxicity?
In studies involving bone marrow-derived macrophages, treatment with this compound did not affect cell viability, as measured by lactate dehydrogenase (LDH) release.[4] It has also been shown to inhibit virus-induced cytopathy without bystander cytotoxicity.[5] However, as with any compound, it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Q5: Are there known limitations for using this compound in vivo?
Yes, a significant limitation of this compound is its metabolic instability, which has prevented its chronic application in vivo.[4] However, it has been shown to be active in vivo for acute studies. For example, this compound acutely induced Nrf2 target gene expression in the liver of mice when co-administered with an inhibitor of oxidative metabolism.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on published studies.
Table 1: Binding Affinity and Potency
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| Kd | ~6 µM | Keap1 Kelch domain | [1] |
| IC50 | 0.14 ± 0.04 µM | Keap1-Nrf2 peptide interaction (FP assay) |[4] |
Table 2: Gene Regulation Profile
| Cell Type | This compound Conc. | Genes Regulated (WT cells) | Genes Regulated (Nrf2 KO cells) | Reference |
|---|
| Bone Marrow-Derived Macrophages | 10 µM | 105 probe sets | 2 genes |[1][4] |
Signaling Pathway and Workflow Diagrams
The diagrams below illustrate the mechanism of action of this compound and a recommended workflow for troubleshooting potential off-target effects.
Caption: this compound binds to Keap1, preventing Nrf2 degradation and promoting gene expression.
Caption: Workflow for determining if an observed experimental effect is on-target.
Experimental Protocols
Protocol 1: Validating On-Target Nrf2 Activation
This protocol verifies that this compound is activating the Nrf2 pathway in your experimental system.
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Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere overnight.
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Treatment: Treat cells with a predetermined, non-toxic concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 3-6 hours).
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Harvesting: Harvest cells for RNA or protein extraction.
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qRT-PCR Analysis: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of well-established Nrf2 target genes (e.g., NQO1, GCLC, HMOX1). A significant upregulation in this compound-treated cells compared to vehicle control indicates Nrf2 activation.
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Western Blot Analysis (Optional): Extract total protein and perform a Western blot to measure the protein levels of Nrf2 and its targets. An increase in Nrf2 protein levels (due to stabilization) and its target proteins confirms pathway activation.
Protocol 2: Troubleshooting Off-Target Effects Using an Nrf2 Knockout/Knockdown Model
This is the definitive experiment to distinguish on-target from potential off-target effects.[1][4]
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Cell Lines: Obtain or generate both a wild-type (WT) version of your cell line and a version where Nrf2 has been stably knocked out (KO) or knocked down (KD) using technologies like CRISPR/Cas9 or shRNA.
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Experimental Setup: Plate both WT and Nrf2-deficient cells under identical conditions.
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Treatment: Treat both cell lines with this compound or a vehicle control.
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Assay Performance: Perform the assay that measures the cellular effect of interest (e.g., measurement of nitric oxide release, expression of a specific gene, cell proliferation assay).
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Data Analysis:
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On-Target Effect: If the effect observed in WT cells is significantly diminished or completely absent in the Nrf2-deficient cells, you can conclude the effect is on-target and mediated by Nrf2.
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Potential Off-Target Effect: If the effect persists in the Nrf2-deficient cells, it is independent of Nrf2 and represents a potential off-target effect of this compound.
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References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RA-839, a selective agonist of Nrf2/ARE pathway, exerts potent anti-rotaviral efficacy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing RA839 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RA839, a selective, noncovalent inhibitor of the Keap1-Nrf2 protein-protein interaction, in cell-based assays. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate the effective use of this Nrf2 activator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that selectively binds to the Kelch domain of the Keap1 protein.[1][2] This noncovalent interaction disrupts the binding of Keap1 to the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting the Keap1-Nrf2 interaction, this compound leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and anti-inflammatory genes.[1][3]
Q2: What is the recommended starting concentration for this compound in a new cell-based assay?
Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. The half-maximal effective concentration (EC50) for nuclear localization of Nrf2 has been reported to be approximately 1.2 µM in U2OS cells.[1] For assays measuring the induction of Nrf2 target genes or anti-inflammatory effects, concentrations between 5 µM and 40 µM have been shown to be effective.[4] For instance, at 10 µM, this compound significantly regulated 105 probe sets in bone marrow-derived macrophages, with a clear activation of Nrf2 signaling pathways.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM or 20 mM). This stock solution should be stored at -20°C or -80°C for long-term stability.[4] For short-term use (up to one week), aliquots can be stored at 4°C.[5] When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
Q4: Is this compound known to be cytotoxic?
Cytotoxicity has been observed with this compound at high concentrations. One study noted a cytotoxic effect at 100 μM.[1] Therefore, it is essential to assess the cytotoxicity of this compound in your specific cell line using a viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assays. This will help you distinguish between a true biological effect of Nrf2 activation and a non-specific effect due to cytotoxicity.
Q5: How quickly can I expect to see an effect after treating cells with this compound?
The onset of action for this compound will depend on the specific cellular response being measured. The disruption of the Keap1-Nrf2 interaction is a rapid event. Nuclear translocation of Nrf2 can be observed relatively quickly, with an EC50 of 1.2 µM.[1] However, downstream effects such as changes in gene expression and protein levels will require more time. For instance, significant regulation of Nrf2 target genes has been observed after treatment with 10 µM this compound.[1][2] For functional outcomes like the suppression of LPS-induced nitric oxide production, the necessary incubation time will depend on the kinetics of the inflammatory response in your assay system. It is advisable to perform a time-course experiment to determine the optimal treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal Concentration: The concentration of this compound may be too low for your cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient Incubation Time: The treatment duration may not be long enough to induce the desired downstream effects. | Conduct a time-course experiment to determine the optimal incubation period for your specific endpoint (e.g., 6, 12, 24, 48 hours). | |
| Cell Line Insensitivity: The cell line you are using may have a less responsive Nrf2 pathway. | Confirm the presence and functionality of the Keap1-Nrf2 pathway in your cell line. Consider using a positive control, such as another known Nrf2 activator like CDDO-Me, to validate the assay.[1] | |
| Compound Degradation: this compound may have degraded due to improper storage. | Ensure that the compound has been stored correctly at -20°C or -80°C and protected from light.[4] Prepare fresh dilutions from a new stock for each experiment. | |
| High background or off-target effects. | High Concentration: The concentration of this compound may be too high, leading to non-specific effects or cytotoxicity. | Lower the concentration of this compound. Always run a parallel cytotoxicity assay to determine the non-toxic concentration range for your cells. |
| DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration does not exceed 0.1%.[5] Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and be meticulous when preparing your working solutions. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | ~6 µM | Isothermal Titration Calorimetry (ITC) with Keap1 Kelch domain | [1][2] |
| IC50 (Keap1-Nrf2 Interaction) | 0.14 ± 0.04 µM | Fluorescence Polarization (FP) assay with an Nrf2-derived peptide | [1] |
| EC50 (Nrf2 Nuclear Localization) | 1.2 ± 0.3 µM | Recombinant U2OS cells | [1] |
| EC500 (ARE-Luciferase Reporter) | 49 ± 8 µM | HepG2 cells | [1] |
| Effective Concentration (Gene Regulation) | 10 µM | Bone marrow-derived macrophages (BMDM) | [1][2] |
| Effective Concentration (Anti-inflammatory) | 5 - 20 µM | LPS-induced nitric oxide release in BMDM | [4] |
| Effective Concentration (Anti-rotaviral) | 5 - 40 µM | RV-SA11 infected MA104 cells | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Nrf2/ARE Reporter Assay
This protocol describes a general workflow for determining the dose-dependent activation of the Nrf2 pathway by this compound using a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
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Cell Seeding: Seed cells (e.g., HepG2) containing an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
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Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
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This compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with DMSO at the highest concentration used in the dilutions).
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or the vehicle control to the respective wells.
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Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO2.
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Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions (e.g., using a commercial luciferase assay kit).
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Data Analysis: Measure the luminescence using a plate reader. Plot the relative luminescence units (RLU) against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Assessment of this compound-Mediated Anti-inflammatory Activity
This protocol outlines a method to evaluate the ability of this compound to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, a common assay for anti-inflammatory effects.
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Cell Seeding: Seed macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line like RAW 264.7) in a 96-well plate at an appropriate density.
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Cell Culture: Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
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This compound Pre-treatment: Prepare dilutions of this compound in cell culture medium. Remove the old medium and add 100 µL of the this compound dilutions or a vehicle control to the cells. Incubate for 1-2 hours.
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LPS Stimulation: Prepare a solution of LPS in cell culture medium at a concentration known to induce a robust NO response (e.g., 100 ng/mL). Add a small volume of the LPS solution to each well (except for the negative control wells).
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Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
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Nitric Oxide Measurement (Griess Assay): After incubation, collect 50 µL of the cell culture supernatant from each well. Measure the amount of nitrite (a stable product of NO) using the Griess reagent system according to the manufacturer's protocol.
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Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only treated cells.
Visualizations
Caption: Mechanism of this compound action on the Keap1-Nrf2 signaling pathway.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RA-839 | Nrf2 | TargetMol [targetmol.com]
Technical Support Center: Optimizing In Vivo Studies with RA839
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the success of in vivo studies using RA839, a selective noncovalent inhibitor of the Keap1-Nrf2 protein-protein interaction. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] It acts by binding noncovalently to the Kelch-like ECH-associated protein 1 (Keap1), thereby disrupting the Keap1-Nrf2 interaction.[1][2] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3][4] By inhibiting this interaction, this compound allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes.[4]
Q2: Why is co-administration of a cytochrome P450 inhibitor recommended for in vivo studies with this compound?
This compound exhibits a high rate of metabolic turnover in liver microsomes from humans, mice, and rats, which can limit its in vivo efficacy.[5] To counteract this, co-administration with a broad-spectrum cytochrome P450 (CYP) inhibitor, such as 1-aminobenzotriazole (ABT), is recommended.[5] Inhibiting CYP-mediated metabolism increases the systemic exposure and enhances the pharmacological activity of this compound, as demonstrated by the significant induction of Nrf2 target genes in the liver of mice.[5]
Q3: What are the expected downstream effects of this compound administration in vivo?
Administration of this compound is expected to lead to the upregulation of Nrf2 target genes, which include enzymes involved in antioxidant defense and detoxification. Key biomarkers of this compound activity in vivo include the increased mRNA expression of genes such as glutamate-cysteine ligase catalytic subunit (GCLC) and NAD(P)H quinone dehydrogenase 1 (NQO1) in tissues like the liver.[5]
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Activity
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Question: My in vivo study with this compound did not show the expected induction of Nrf2 target genes, although the compound is active in my cell-based assays. What could be the reason?
-
Answer:
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Metabolic Instability: As highlighted in the FAQs, this compound is rapidly metabolized.[5] Ensure that you are co-administering a cytochrome P450 inhibitor like ABT to prevent rapid clearance.[5]
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Suboptimal Formulation: this compound is a poorly water-soluble compound. Inadequate formulation can lead to poor absorption and bioavailability. Refer to the detailed experimental protocol below for a validated vehicle formulation.
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Incorrect Dosing or Administration: Verify the accuracy of your dose calculations and the consistency of your administration technique (e.g., intraperitoneal injection).
-
Issue 2: High Variability in Animal Responses
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Question: I am observing significant variability in the induction of Nrf2 target genes between individual animals in my study. What could be the cause?
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Answer:
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Inconsistent Formulation: Ensure your this compound formulation is homogenous. If it is a suspension, make sure it is well-mixed before each administration to prevent settling of the compound.
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Biological Variability: Some degree of inter-animal variation is normal. However, large variations might necessitate increasing the group size to achieve statistical power.
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Gavage/Injection Technique: Ensure that the administration of both this compound and any co-administered compounds (like ABT) is consistent across all animals. For oral gavage, proper technique is crucial to ensure the full dose reaches the stomach.
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Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data on the in vivo efficacy of this compound in mice.
| Parameter | Vehicle Control | This compound (30 mg/kg, i.p.) + ABT (50 mg/kg, p.o.) | Reference |
| Hepatic GCLC mRNA expression (fold change) | 1.0 | ~2.5 | [5] |
| Hepatic NQO1 mRNA expression (fold change) | 1.0 | ~3.0 | [5] |
*p < 0.05 vs. control
Detailed Experimental Protocols
In Vivo Protocol for this compound Administration in Mice
This protocol is adapted from a study demonstrating the acute in vivo activity of this compound.[5]
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Animals: Male C57BL/6 mice.
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Acclimatization: Animals should be acclimatized for at least one week before the experiment.
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Fasting: Mice should be fasted for 3 hours prior to treatment.[5]
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Cytochrome P450 Inhibition:
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Prepare a solution of 1-aminobenzotriazole (ABT) in saline.
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Administer ABT at a dose of 50 mg/kg via oral gavage 1 hour before this compound administration.[5]
-
-
This compound Formulation and Administration:
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Vehicle: Prepare a vehicle solution of 95% (v/v) hydroxyethyl cellulose (0.5% w/v) and 5% (v/v) Solutol HS 15.[5]
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This compound Solution: Dissolve this compound in the vehicle to achieve the desired final concentration for a 30 mg/kg dose.
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Administration: Administer the this compound solution via intraperitoneal (i.p.) injection.[5]
-
-
Endpoint Analysis:
Visualizations
Caption: Mechanism of this compound-mediated Nrf2 activation.
Caption: Experimental workflow for in vivo this compound studies in mice.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]
- 5. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-administration of RA839 and ABT-263
This technical support center provides guidance for researchers, scientists, and drug development professionals on the co-administration of RA839, a selective activator of Nrf2 signaling, and ABT-263 (Navitoclax), a Bcl-2 family inhibitor. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a noncovalent small molecule that selectively activates the Nrf2 signaling pathway.[1][2][3] It binds to Keap1, the primary negative regulator of Nrf2, leading to the stabilization and nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 activates the expression of a wide array of cytoprotective genes that defend against oxidative stress.[3][4]
Q2: What is the mechanism of action for ABT-263 (Navitoclax)?
ABT-263 is a potent and orally bioavailable inhibitor of the anti-apoptotic Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w.[5][6][7][8] By mimicking the action of BH3-only proteins, ABT-263 binds to these anti-apoptotic proteins, thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[5][7][8] This action unleashes the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[5][8]
Q3: What is the scientific rationale for co-administering this compound and ABT-263?
The co-administration of this compound and ABT-263 is proposed to leverage two distinct but potentially synergistic cellular pathways. Activation of the Nrf2 pathway by this compound can modulate cellular redox homeostasis, which may sensitize cancer cells to apoptosis induced by the Bcl-2 inhibitor ABT-263. Conversely, the pro-apoptotic pressure exerted by ABT-263 might be enhanced in a cellular environment where specific metabolic and stress-response pathways are modulated by Nrf2 activation.
Q4: Are there any known synergistic effects between Nrf2 activation and Bcl-2 inhibition?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High level of off-target toxicity observed in cell culture. | - Concentrations of one or both compounds are too high.- The cell line is particularly sensitive to the combined effects. | - Perform a dose-response matrix to determine optimal, non-toxic concentrations for each compound individually before combining them.- Reduce the concentration of both compounds in the combination treatment.- Consider using a cell line with a known resistance profile to one of the agents to better delineate synergistic effects. |
| Inconsistent or non-reproducible results. | - Variability in cell culture conditions (e.g., cell density, passage number).- Instability of the compounds in the experimental medium.- Inconsistent timing of drug administration. | - Standardize cell plating density and use cells within a consistent passage number range.- Prepare fresh solutions of this compound and ABT-263 for each experiment.- Establish a precise timeline for drug addition and subsequent assays. |
| No synergistic effect observed. | - The chosen cell line may lack the appropriate molecular machinery for synergy (e.g., low expression of Nrf2 or Bcl-2 family members).- The experimental endpoint is not sensitive enough to detect synergy.- The timing of administration is not optimal for a synergistic interaction. | - Characterize the expression levels of key proteins in the Nrf2 and apoptosis pathways in your cell line (e.g., Keap1, Nrf2, Bcl-2, Bcl-xL, Mcl-1).- Utilize multiple assays to assess synergy, such as cell viability assays (MTT, CellTiter-Glo), apoptosis assays (Annexin V/PI staining, caspase activity), and colony formation assays.- Experiment with different administration schedules (e.g., sequential vs. simultaneous addition of the compounds). |
| Unexpected antagonistic effect. | - Activation of Nrf2 by this compound may induce cytoprotective mechanisms that counteract the pro-apoptotic effects of ABT-263. | - Investigate the expression of Nrf2 target genes that may confer resistance to apoptosis (e.g., antioxidant enzymes, drug efflux pumps).- Modulate the timing of drug addition; for example, pre-treating with ABT-263 before adding this compound might prevent the establishment of a protective state. |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound and ABT-263 and their potential interaction.
Caption: A general experimental workflow for studying the co-administration of this compound and ABT-263.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Single Agent and Combination Treatment
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| This compound | 1 | 95 ± 4.8 |
| 5 | 88 ± 6.1 | |
| 10 | 82 ± 5.5 | |
| ABT-263 | 0.5 | 90 ± 5.3 |
| 1 | 75 ± 7.2 | |
| 2 | 60 ± 6.8 | |
| This compound + ABT-263 | 5 + 1 | 45 ± 8.1 |
| 10 + 2 | 25 ± 7.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Combination Index (CI) Values for Synergy Determination
| This compound (µM) | ABT-263 (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 5 | 1 | 0.55 | 0.75 | Synergism |
| 10 | 2 | 0.75 | 0.60 | Strong Synergism |
CI < 0.9 indicates synergism, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. Data are hypothetical.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and ABT-263. Treat cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine IC₅₀ values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, ABT-263, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Nrf2, Keap1, Bcl-2, Bcl-xL, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihelminthic benzimidazoles potentiate navitoclax (ABT-263) activity by inducing Noxa-dependent apoptosis in non-small cell lung cancer (NSCLC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergism of a novel MCL‑1 downregulator, acriflavine, with navitoclax (ABT‑263) in triple‑negative breast cancer, lung adenocarcinoma and glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
RA839 Technical Support Center: Minimizing Degradation in Long-Term Experiments
Welcome to the technical support center for RA839. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in long-term experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: It is recommended to dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM). Ensure the powder is fully dissolved by vortexing. To prevent contamination, this should be done in a sterile environment.
Q2: How should I store the solid this compound and its DMSO stock solution?
A2: Proper storage is crucial to maintain the integrity of this compound. Storage conditions are summarized in the table below. For stock solutions, it is highly recommended to create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
Q3: Can I store my this compound stock solution at -20°C?
A3: While short-term storage (up to one month) of DMSO stock solutions at -20°C is acceptable, long-term storage (up to six months) at -80°C is recommended to minimize the risk of degradation.
Q4: How do I properly dilute the DMSO stock solution for my cell culture experiments?
A4: To prevent precipitation of this compound, it is best to perform serial dilutions of the DMSO stock in DMSO first, before adding the final diluted solution to your aqueous cell culture medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q5: I see a precipitate after adding this compound to my cell culture medium. What should I do?
A5: Precipitation can occur if the aqueous solubility of this compound is exceeded. Try to further dilute your DMSO stock in DMSO before adding it to the medium. A stepwise dilution into the medium while vortexing can also help. If precipitation persists, it may indicate that the desired final concentration is too high for the aqueous environment.
Q6: Should I be concerned about the stability of this compound in my aqueous experimental buffer?
A6: Yes, long-term stability in aqueous solutions can be a concern. This compound contains a sulfonamide group, which can be susceptible to hydrolysis, especially under acidic pH conditions. It is advisable to prepare fresh working solutions in your experimental buffer for each experiment or to validate the stability of this compound in your buffer over the duration of your experiment.
Q7: How can I protect this compound from degradation during my experiments?
A7: this compound contains a naphthalene moiety, which can be sensitive to light. It is recommended to protect solutions containing this compound from direct light by using amber tubes or covering the containers with aluminum foil. Additionally, as with any small molecule, minimizing exposure to high temperatures and sources of oxidation is a good practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected biological activity over time. | This compound degradation in stock solution or working solution. | 1. Prepare fresh stock and working solutions from solid this compound.2. Verify the integrity of your this compound stock using the HPLC analysis protocol below.3. Ensure proper storage of stock solutions (aliquoted, at -80°C, protected from light). |
| Variable results between different experimental runs. | 1. Inconsistent this compound concentration due to improper dissolution or dilution.2. Degradation of this compound during the experiment. | 1. Review your solution preparation protocol for consistency.2. Assess the stability of this compound under your specific experimental conditions (duration, temperature, media) using the stability assessment protocol. |
| Complete loss of activity. | 1. Significant degradation of this compound.2. Incorrect stock concentration or dilution error. | 1. Discard old stock solutions and prepare new ones.2. Re-calculate all dilutions.3. If possible, confirm the identity and purity of your solid this compound from the supplier. |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. | 1. Make more dilute DMSO stock solutions for the final dilution step.2. Add the this compound stock solution to the medium in a stepwise manner with gentle mixing.3. Consider if the final desired concentration is achievable in your experimental setup. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -20°C | Up to 1 month | For short-term use. Aliquot and protect from light. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment due to potential for hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reagent Preparation:
-
Use high-purity, anhydrous DMSO.
-
Ensure all tubes and pipette tips are sterile.
-
-
Stock Solution Preparation (10 mM):
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use, light-protecting tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile DMSO to achieve an intermediate concentration that can be easily diluted into your final cell culture medium.
-
Add the final DMSO-diluted this compound to the cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). Mix gently.
-
Use the working solution immediately.
-
Protocol 2: Assessment of this compound Stability by HPLC-UV
This protocol provides a general framework to assess the stability of this compound under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a working solution of this compound in your experimental medium or buffer at the desired concentration.
-
Divide the solution into several aliquots in separate, sealed, light-protected tubes.
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Store these aliquots under the conditions you wish to test (e.g., 37°C incubator, room temperature on the benchtop, 4°C).
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At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecules. The exact gradient will need to be optimized for this compound to achieve good peak separation.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, which can be determined by a UV scan of a fresh solution.
-
Procedure:
-
Thaw all collected samples.
-
Inject a standard solution of freshly prepared this compound to determine its retention time and peak area.
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Inject each of your time-point samples.
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Analyze the chromatograms. A decrease in the peak area of this compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability under the tested conditions.
-
Mandatory Visualizations
Caption: this compound non-covalently inhibits the Keap1-Nrf2 interaction, preventing Nrf2 degradation.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Potential degradation pathways for this compound under common experimental conditions.
Technical Support Center: Assessing Potential Cytotoxicity of RA839 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of RA839, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, noncovalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by binding to Keap1, a repressor protein of Nrf2. This binding disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide range of cytoprotective genes.
Q2: Is this compound expected to be cytotoxic at high concentrations?
Based on available data, this compound is not expected to be significantly cytotoxic at concentrations where it effectively activates the Nrf2 pathway. One study noted that treatment of macrophages with this compound did not affect cell viability, as measured by lactate dehydrogenase (LDH) release.[1] Another study investigating its anti-rotaviral properties found that this compound inhibits virus-induced cell damage without causing bystander cytotoxicity.[2] While a structurally related compound, RA912, exhibited cytotoxic effects at a concentration of 100 µM, this compound has been tested for its primary activity up to this concentration, suggesting its cytotoxic threshold is likely higher.[1]
Q3: At what concentrations is this compound typically used in cell-based assays?
This compound has been shown to induce Nrf2-dependent gene expression at concentrations in the low micromolar range. For instance, it induced a 5-fold increase in ARE-driven luciferase expression at 49 ± 8 µM in HepG2 cells and had a half-maximal effective concentration (EC50) for Nrf2 nuclear localization of 1.2 ± 0.3 µM in U2OS cells.[1]
Q4: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the cause?
If you are observing unexpected cytotoxicity, consider the following factors:
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
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Compound Purity and Handling: Ensure the purity of your this compound stock and follow proper handling and storage procedures. Impurities or degradation products could contribute to cytotoxicity.
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Solvent Effects: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically below 0.5%).
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Assay-Specific Artifacts: The cytotoxicity assay you are using may be prone to artifacts. For example, compounds can interfere with the reagents used in MTT or LDH assays. Refer to the troubleshooting guides below for more details.
Data Presentation
The following table summarizes the available data on the cellular activity of this compound. Note the absence of reported IC50 values for cytotoxicity, which aligns with the qualitative findings of its low toxicity at effective concentrations.
| Parameter | Cell Line | Concentration/Value | Reference |
| Nrf2 Nuclear Localization (EC50) | U2OS | 1.2 ± 0.3 µM | [1] |
| ARE Luciferase Expression (5-fold induction) | HepG2 | 49 ± 8 µM | [1] |
| Cell Viability (LDH release) | Macrophages | No effect observed | [1] |
| Bystander Cytotoxicity | RV-permissive cell lines | Not observed | [2] |
Experimental Protocols
For researchers wishing to independently assess the cytotoxicity of this compound in their specific experimental setup, detailed protocols for three standard cytotoxicity assays are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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Cells of interest
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This compound
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96-well plate
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells and solvent control wells.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
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Cells of interest
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This compound
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96-well plate
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Complete cell culture medium
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LDH cytotoxicity assay kit (commercially available)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate and allow them to adhere.
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Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
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Incubate for the desired duration.
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Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
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Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
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Add the LDH reaction mixture from the kit to each well of the new plate.
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Incubate at room temperature for the time specified in the kit's instructions, protected from light.
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Measure the absorbance at the wavelength specified by the kit manufacturer.
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Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Cells of interest
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This compound
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Flow cytometry tubes
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Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
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Propidium Iodide (PI)
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Binding Buffer
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Flow cytometer
Procedure:
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Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
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Harvest the cells, including any floating cells from the supernatant.
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Wash the cells with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Add additional Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Nrf2 Signaling Pathway Activated by this compound
References
Validation & Comparative
A Comparative Guide to Nrf2 Activators: RA839 vs. CDDO-Me
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Nrf2 activators, RA839 and CDDO-Me (Bardoxolone Methyl). We will delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for key assays, offering a comprehensive resource for researchers in the field of oxidative stress and drug discovery.
Introduction to Nrf2 and its Activators
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of cytoprotective genes.
Pharmacological activation of the Nrf2 pathway holds significant therapeutic promise for a variety of diseases characterized by oxidative stress and inflammation. This guide focuses on two distinct small molecule Nrf2 activators: this compound, a non-covalent inhibitor of the Keap1-Nrf2 interaction, and CDDO-Me, a covalent modifier of Keap1.
Mechanism of Action
The fundamental difference between this compound and CDDO-Me lies in their interaction with Keap1.
This compound is a selective, non-covalent binder to the Kelch domain of Keap1, the same domain that interacts with Nrf2.[1] By physically occupying this binding pocket, this compound competitively inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of target gene expression.[1]
CDDO-Me , a synthetic triterpenoid, functions as a covalent activator of Nrf2.[2] It contains reactive α,β-unsaturated carbonyl groups that form reversible adducts with specific cysteine residues on Keap1, notably Cys151.[2] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[2]
Performance Comparison
The efficacy and safety of Nrf2 activators are determined by their potency and selectivity. Below is a summary of the available quantitative data for this compound and CDDO-Me.
| Parameter | This compound | CDDO-Me | Cell Line/Assay |
| Mechanism | Non-covalent Keap1 inhibitor[1] | Covalent Keap1 modifier[2] | - |
| Potency (EC50) | 1.2 ± 0.3 µM (Nrf2 nuclear localization)[1] | 3 ± 1 nM (Nrf2 activation)[1] | U2OS cells[1] |
| 49 ± 8 µM (ARE-luciferase)[1] | 0.07 ± 0.02 µM (ARE-luciferase)[1] | HepG2 cells[1] | |
| Selectivity | Highly selective for Nrf2 pathway. Regulated only 2 genes in Nrf2 knockout macrophages.[1] | Known off-target effects. Inhibits IKKβ and mTOR.[3][4] | Whole genome DNA arrays[1] |
Potency: Experimental data consistently demonstrates that CDDO-Me is a significantly more potent activator of the Nrf2 pathway than this compound . In cellular assays, CDDO-Me activates Nrf2 at nanomolar concentrations, whereas this compound requires micromolar concentrations to achieve a similar effect.[1]
Selectivity: This compound exhibits a higher degree of selectivity for the Nrf2 pathway . Whole-genome DNA array analysis in bone marrow-derived macrophages showed that at a concentration of 10 µM, this compound's effects on gene expression were almost entirely dependent on the presence of Nrf2.[1] In contrast, CDDO-Me is known to have off-target activities , including the inhibition of IκB kinase (IKKβ) and the mammalian target of rapamycin (mTOR), which can contribute to its biological effects but also raise concerns about potential side effects.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare Nrf2 activators.
ARE-Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway. It utilizes a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE) promoter.
Protocol:
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Cell Seeding: Seed HepG2 cells stably transfected with an ARE-luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well. Allow cells to adhere overnight.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound or CDDO-Me. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
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Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Luminescence is measured using a plate-reading luminometer.
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Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the fold induction relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR is used to measure the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., HepG2) with this compound or CDDO-Me for a specified time (e.g., 6-24 hours). Extract total RNA using a commercial RNA isolation kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.[5]
Western Blotting for Nrf2 Nuclear Translocation
This technique is used to visualize and quantify the amount of Nrf2 protein in the cytoplasm and nucleus, providing a direct measure of its translocation upon activation.
Protocol:
-
Cell Treatment and Fractionation: Treat cells with the Nrf2 activator. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.[6]
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for Nrf2. Also, probe for loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-tubulin) fractions.[7]
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the respective loading control.
Conclusion
Both this compound and CDDO-Me are valuable tools for studying and modulating the Nrf2 pathway.
-
CDDO-Me is a highly potent Nrf2 activator that has been extensively studied and has entered clinical trials. However, its covalent mechanism of action and known off-target effects may present challenges in terms of specificity and potential for adverse effects.[8]
-
This compound offers a more selective approach to Nrf2 activation through its non-covalent inhibition of the Keap1-Nrf2 interaction.[1] While less potent than CDDO-Me, its high selectivity makes it an excellent tool for dissecting the specific roles of Nrf2 in various biological processes and as a potential starting point for the development of therapeutics with a more favorable safety profile.[1]
The choice between these two activators will depend on the specific research question and experimental context. For studies requiring high potency and where off-target effects can be controlled for or are part of the investigation, CDDO-Me may be suitable. For studies demanding high selectivity to specifically probe the consequences of Nrf2 activation, this compound is the superior choice.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Bardoxolone-Methyl (CDDO-Me) Suppresses Androgen Receptor and Its Splice-Variant AR-V7 and Enhances Efficacy of Enzalutamide in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 7. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Keap1-Nrf2 Pathway and Noncovalent Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on RA839 and other noncovalent Keap1 inhibitors. This guide provides an objective comparison of their performance based on experimental data, detailed experimental protocols, and visualizations of the key signaling pathway and experimental workflows.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase, targeting the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation. This process keeps the intracellular levels of Nrf2 low. However, upon exposure to stressors, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.
While covalent modification of Keap1 has been a common strategy for Nrf2 activation, noncovalent inhibitors that directly block the Keap1-Nrf2 protein-protein interaction (PPI) represent an attractive alternative with a potentially better safety profile due to their reversible and more selective mode of action.[1] These inhibitors typically target the Kelch domain of Keap1, where Nrf2 binds.
This compound is a notable noncovalent small molecule inhibitor of the Keap1-Nrf2 interaction. This guide compares this compound with other noncovalent Keap1 inhibitors, presenting key performance data, detailed experimental methodologies, and visual diagrams to aid in understanding their mechanisms and experimental evaluation.
Keap1-Nrf2 Signaling Pathway
The diagram below illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of noncovalent inhibitors like this compound.
Comparative Performance of Noncovalent Keap1 Inhibitors
The following tables summarize the quantitative data for this compound and other representative noncovalent Keap1 inhibitors. The data is compiled from various studies to provide a comparative overview of their binding affinity and cellular potency.
Table 1: Binding Affinity Data
This table presents the binding affinities of noncovalent inhibitors to the Keap1 Kelch domain, as determined by various biophysical and biochemical assays.
| Compound | Class | Assay | Parameter | Value | Reference |
| This compound | Naphthylpyrrolidine carboxylic acid | ITC | Kd | ~6 µM | |
| FP | IC50 | 0.14 µM | |||
| LH601A | Tetrahydroisoquinoline (THIQ) | SPR | Kd | 1.0 µM | [2] |
| FP | IC50 | 2.3 µM | [2] | ||
| TR-FRET | IC50 | 792 nM | [2] | ||
| Fragment-derived Inhibitor | Fluorenone carboxamide | FP | Ki | 280 nM | [3] |
-
Kd (Dissociation Constant): A measure of binding affinity, where a lower value indicates tighter binding.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the binding or activity by 50%.
-
Ki (Inhibition Constant): An intrinsic measure of inhibitor potency.
Table 2: Cellular Activity Data
This table shows the potency of noncovalent inhibitors in cell-based assays, typically measuring the activation of the Nrf2 pathway.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | ARE-luciferase reporter | HepG2 | EC500 | 49 ± 8 µM | [4] |
| Nrf2 nuclear localization | U2OS | EC50 | 1.2 ± 0.3 µM | [4] | |
| LH601A | ARE-β-lactamase reporter | HepG2 | EC50 | 18 µM | [2] |
| Nrf2 nuclear translocation | EC50 | 12 µM | [2] |
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
-
EC500: The concentration required to achieve a 5-fold induction in the reporter assay.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).
-
Dilute a stock solution of FITC-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL-NH2) to the desired final concentration (e.g., 20 nM) in the assay buffer.
-
Dilute the Keap1 Kelch domain protein to the desired final concentration (e.g., 400 nM) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add the assay components to each well for a final volume of 40 µL. This typically includes 10 µL of the FITC-Nrf2 peptide solution, 10 µL of the Keap1 protein solution, and 10 µL of the inhibitor solution at various concentrations.
-
For control wells, add buffer or solvent instead of the inhibitor.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation (~485 nm) and emission (~535 nm) filters for FITC.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to Keap1, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the Keap1 Kelch domain protein and the inhibitor (e.g., this compound) against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.
-
Degas all solutions (protein, inhibitor, and buffer) before use to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
-
Experimental Setup:
-
Load the Keap1 protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
Allow the system to equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration and Data Analysis:
-
Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the protein solution.
-
Record the heat change (power required to maintain zero temperature difference between the sample and reference cells) after each injection.
-
Integrate the resulting heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters: Kd, n, and ΔH.
-
ARE-Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Protocol:
-
Cell Culture and Plating:
-
Culture HepG2 cells stably transfected with an ARE-luciferase reporter construct in appropriate media.
-
Plate the cells in a 96-well plate at a suitable density (e.g., 4 x 104 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (e.g., tBHQ).
-
Incubate the cells for a specified period (e.g., 12-24 hours).
-
-
Luciferase Assay:
-
Remove the media and wash the cells with PBS.
-
Lyse the cells using a luciferase lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration or a co-transfected control reporter if applicable.
-
Express the results as fold induction over the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a well-characterized noncovalent inhibitor of the Keap1-Nrf2 interaction that serves as a valuable tool for studying Nrf2 biology. When compared to other noncovalent inhibitors such as LH601A, this compound demonstrates comparable in vitro binding affinity in the low micromolar to high nanomolar range. The development of noncovalent Keap1 inhibitors is a dynamic field, with newer fragment-based approaches yielding compounds with even higher affinity.[3][5]
The choice of an appropriate inhibitor for a specific research application will depend on a variety of factors, including the desired potency, cell permeability, and off-target effects. The experimental protocols provided in this guide offer a standardized framework for evaluating and comparing the performance of this compound and other novel noncovalent Keap1 inhibitors. This information is intended to assist researchers in making informed decisions for their studies in the fields of oxidative stress, inflammation, and drug discovery.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming RA839's Efficacy on Nrf2 Target Genes: A Comparative Guide
For researchers in cellular biology and drug development, validating the activity of compounds targeting the Keap1-Nrf2 pathway is a critical step. This guide provides a comparative framework for confirming the effect of RA839, a non-covalent Keap1 inhibitor, on Nrf2 target genes. We will compare its performance with other well-known Nrf2 activators, sulforaphane and CDDO-Me, and provide detailed experimental protocols for robust validation.
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Molecules like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of cytoprotective genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).[1][2][3]
Comparative Analysis of Nrf2 Activators
This compound distinguishes itself from many other Nrf2 activators by its mechanism of action. While compounds like sulforaphane and CDDO-Me are electrophiles that covalently modify cysteine residues on Keap1, this compound is a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][4] This difference in mechanism can have implications for specificity and potential off-target effects.
| Compound | Mechanism of Action | Binding Affinity (Kd for Keap1) | Potency (EC50 for Nrf2 activation) |
| This compound | Non-covalent inhibitor of Keap1-Nrf2 interaction | ~6 µM[1][3] | - |
| Sulforaphane | Covalent modification of Keap1 cysteines | - | - |
| CDDO-Me | Covalent modification of Keap1 cysteines | - | ~3 nM[1] |
Experimental Protocols for Validation
To rigorously confirm the effect of this compound on Nrf2 target genes, a multi-pronged experimental approach is recommended. This typically involves quantifying mRNA levels, protein expression, and overall Nrf2 transcriptional activity.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This technique measures the mRNA levels of Nrf2 target genes, such as NQO1, GCLC, and HMOX1, providing a direct readout of transcriptional activation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, ARPE-19) at a suitable density and allow them to adhere overnight. Treat the cells with this compound, sulforaphane, or CDDO-Me at various concentrations for a predetermined time (e.g., 6-24 hours). Include a vehicle-treated control group.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for the target genes (NQO1, GCLC, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot for Nrf2 Target Protein Expression
This method confirms that the observed increase in mRNA levels translates to an increase in the corresponding protein expression.
Protocol:
-
Cell Lysis: After treatment as described for qPCR, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., NQO1, GCLC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Nrf2-ARE Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity by utilizing a reporter construct containing Antioxidant Response Elements (AREs) upstream of a luciferase or fluorescent reporter gene.
Protocol:
-
Transfection: Transfect cells with an Nrf2-ARE reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: After 24-48 hours, treat the transfected cells with this compound, sulforaphane, or CDDO-Me.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter (e.g., firefly luciferase) and the control reporter using a luminometer.
-
Data Analysis: Normalize the Nrf2-ARE reporter activity to the control reporter activity to account for variations in cell number and transfection efficiency.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Nrf2 signaling pathway activation by this compound and alternatives.
Caption: Experimental workflow for confirming Nrf2 target gene activation.
By employing these comparative and multi-faceted experimental approaches, researchers can confidently and robustly validate the efficacy of this compound in activating the Nrf2 pathway and upregulating its downstream target genes. This comprehensive analysis will provide valuable insights for the development of novel therapeutics targeting cellular stress responses.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforaphane’s Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Dependent and -Independent Mechanism of Anti-SARS-CoV-2 Activity - Journal of Respiratory Biology and Translational Medicine - Full-Text HTML - SCIEPublish [sciepublish.com]
A Comparative Analysis of RA839 and Other Nrf2 Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Nrf2 activator, RA839, with other well-known Nrf2 activators. This analysis is supported by a summary of quantitative data, detailed experimental protocols for key assays, and a visualization of the Nrf2 signaling pathway.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. However, upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.
Given its central role in cellular defense, pharmacological activation of the Nrf2 pathway has emerged as a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation. This has led to the development and investigation of numerous Nrf2 activators, each with distinct mechanisms of action and properties. This guide focuses on a comparative analysis of this compound, a newer, non-covalent Nrf2 activator, against other established activators.
The Nrf2 Signaling Pathway
The following diagram illustrates the canonical Nrf2 signaling pathway, highlighting the points of intervention for different classes of Nrf2 activators.
Nrf2 Signaling Pathway and Activator Intervention Points.
Comparative Performance of Nrf2 Activators
The efficacy and characteristics of Nrf2 activators can be compared based on their mechanism of action, potency, and specificity. This section provides a quantitative comparison of this compound with other prominent Nrf2 activators.
| Activator | Mechanism of Action | Target | Binding Affinity (Kd) | Cellular Potency (EC50/IC50) | Key Characteristics |
| This compound | Non-covalent inhibitor of Keap1-Nrf2 interaction | Keap1 Kelch domain | ~6 µM[1][2] | Varies by assay; e.g., reduces LPS-induced NO release in a concentration-dependent manner (5-20 µM)[1] | Highly selective for Nrf2 pathway; reversible mode of action.[2][3] |
| Sulforaphane (SFN) | Covalent modification of Keap1 cysteine residues | Keap1 | N/A (covalent) | EC50 = 0.87 µM for Nrf2 activation in some studies.[4] More potent than many other phytochemicals.[5][6][7] | Naturally occurring isothiocyanate from cruciferous vegetables; high bioavailability.[6][8] |
| Dimethyl Fumarate (DMF) | Covalent modification of Keap1 cysteine residues | Keap1 | N/A (covalent) | Potent Nrf2 activator, more so than its metabolite monomethyl fumarate (MMF).[9] | FDA-approved for multiple sclerosis; electrophilic compound.[10] |
| CDDO-Me (Bardoxolone Methyl) | Covalent modification of Keap1 cysteine residues | Keap1 | N/A (covalent) | Highly potent, active at lower concentrations than this compound in cellular Nrf2 activation assays.[3] | Triterpenoid; one of the most potent Nrf2 activators described.[9] |
| Oltipraz | Covalent modification of Keap1 cysteine residues | Keap1 | N/A (covalent) | Known Nrf2 activator.[11] | Synthetic dithiolethione. |
| Tert-butylhydroquinone (tBHQ) | Covalent modification of Keap1 cysteine residues | Keap1 | N/A (covalent) | Prototypical Nrf2 activator used in many in vitro studies.[12] | Phenolic compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize and compare Nrf2 activators.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay is widely used to screen for and quantify the activity of Nrf2 activators.[13][14][15][16][17]
Objective: To measure the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).
-
Mammalian cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
96-well tissue culture plates.
-
Nrf2 activators (e.g., this compound, Sulforaphane).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for vector expression.
-
Treatment: Treat the transfected cells with various concentrations of the Nrf2 activators (e.g., this compound, sulforaphane) or vehicle control.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is then calculated to determine the potency of the Nrf2 activator.
Western Blotting for Nrf2 Nuclear Translocation and Target Protein Expression
Western blotting is used to visualize the accumulation of Nrf2 in the nucleus and the upregulation of its downstream target proteins.[18][19][20][21]
Objective: To detect the levels of Nrf2 in nuclear and cytoplasmic fractions and the expression of Nrf2 target proteins (e.g., NQO1, HO-1) in whole-cell lysates.
Materials:
-
Cell line (e.g., macrophages, HepG2).
-
Nrf2 activators.
-
Cell lysis buffer and nuclear/cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-Lamin B for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic/whole cell lysate).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with Nrf2 activators at desired concentrations and time points.
-
Cell Lysis:
-
For nuclear translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
For target protein expression: Lyse the whole cells in a suitable lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (Lamin B for nuclear fraction, GAPDH or β-actin for cytoplasmic/whole cell lysate).
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity of small molecules to proteins.[3]
Objective: To determine the dissociation constant (Kd) of the interaction between a non-covalent Nrf2 activator (e.g., this compound) and the Keap1 protein.
Materials:
-
Isothermal titration calorimeter.
-
Purified Keap1 protein (e.g., Kelch domain).
-
Nrf2 activator (e.g., this compound).
-
Binding buffer.
Procedure:
-
Sample Preparation: Prepare solutions of the Keap1 protein and the Nrf2 activator in the same binding buffer.
-
ITC Measurement: Fill the sample cell of the calorimeter with the Keap1 protein solution and the injection syringe with the Nrf2 activator solution.
-
Titration: Perform a series of injections of the Nrf2 activator into the Keap1 solution while monitoring the heat changes associated with the binding event.
-
Data Analysis: Analyze the resulting titration curve to determine the stoichiometry of binding, enthalpy change (ΔH), entropy change (ΔS), and the dissociation constant (Kd).
Conclusion
This compound represents a promising class of non-covalent Nrf2 activators that offer a more selective and potentially safer profile compared to the traditional electrophilic activators that function through covalent modification of Keap1. While electrophilic activators like sulforaphane and dimethyl fumarate have demonstrated significant therapeutic potential, their reactivity can lead to off-target effects. The reversible and specific nature of this compound's interaction with the Keap1 Kelch domain provides a distinct advantage for targeted therapeutic development.
Further comparative studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetics, and long-term safety of this compound in comparison to other Nrf2 activators. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret future investigations in this rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What Are NRF2 Activators and How Do They Increase Longevity? | by 🧬Peter Marino, M.S. CHC CPT🧬 | Medium [medium.com]
- 9. The status of Nrf2-based therapeutics: current perspectives and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amsbio.com [amsbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating the Specificity of RA839 for the Nrf2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a key therapeutic target for a range of diseases underpinned by oxidative stress. Activation of the Nrf2 pathway is tightly controlled by its principal negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates Nrf2's ubiquitination and subsequent degradation. Small molecules that disrupt the Keap1-Nrf2 interaction can therefore activate the Nrf2 pathway. This guide provides a detailed comparison of RA839, a non-covalent Keap1 inhibitor, with other Nrf2 activators, focusing on the experimental validation of its specificity.
Comparison of this compound with Other Nrf2 Activators
This compound is a non-covalent inhibitor of the Keap1-Nrf2 interaction, distinguishing it from many other well-known Nrf2 activators that act as covalent modifiers of Keap1.[1] This difference in mechanism of action may have implications for selectivity and potential off-target effects.
| Feature | This compound | CDDO-Me (Bardoxolone-methyl) | Sulforaphane |
| Mechanism of Action | Non-covalent inhibitor of Keap1-Nrf2 interaction | Covalent modification of reactive cysteine residues on Keap1 | Covalent modification of reactive cysteine residues on Keap1 |
| Binding Target | Kelch domain of Keap1 | Cysteine residues on Keap1 | Cysteine residues on Keap1 |
| Potency (Nrf2 Activation) | EC50: 1.2 ± 0.3 μM[1] | EC50: 3 ± 1 nM[1] | Potency varies by assay |
| Keap1-Nrf2 Interaction Inhibition | IC50: 0.14 ± 0.04 μM (FP assay)[1] | Not applicable (covalent modifier) | Not applicable (covalent modifier) |
| Keap1 Binding Affinity (Kd) | ~6 μM[2] | Not applicable (covalent modifier) | Not applicable (covalent modifier) |
| Specificity Validation | Highly Nrf2-dependent gene expression; minimal off-target gene regulation in Nrf2 knockout models.[1][2] | Known to have off-target effects.[1] | Can have off-target effects. |
| Reversibility | Reversible | Irreversible | Irreversible |
Experimental Validation of this compound Specificity
The specificity of this compound for the Nrf2 pathway has been rigorously validated through a series of key experiments.
Gene Expression Profiling in Wild-Type vs. Nrf2 Knockout Cells
A critical experiment to determine the Nrf2-dependency of this compound's effects involved whole-genome DNA microarrays on bone marrow-derived macrophages (BMDMs) from both wild-type and Nrf2 knockout mice.
-
Results: In wild-type BMDMs, 10 µM this compound significantly regulated 105 probe sets.[1][2] In contrast, in Nrf2 knockout BMDMs, this compound regulated only two genes, demonstrating its high dependence on Nrf2 for its gene regulatory effects.[1][2]
-
Pathway Analysis: Canonical pathway mapping of the genes regulated by this compound in wild-type cells showed a significant activation of Nrf2-mediated oxidative stress response and glutathione metabolism pathways.[1]
Comparison with Genetic Activation of the Nrf2 Pathway
To further validate that this compound's effects mimic genetic activation of the Nrf2 pathway, its gene expression signature was compared to that induced by siRNA-mediated silencing of Keap1.
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway and this compound's Mechanism of Action
Caption: Nrf2 signaling pathway and the inhibitory action of this compound on Keap1.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for assessing the Nrf2-dependent specificity of this compound.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
-
Objective: To quantify the ability of this compound to inhibit the interaction between the Keap1 Kelch domain and a fluorescently labeled peptide derived from the Nrf2 ETGE motif.
-
Methodology:
-
A fluorescently labeled peptide containing the Nrf2 ETGE motif is incubated with the purified recombinant Kelch domain of Keap1.
-
The binding of the large Keap1 protein to the small fluorescent peptide results in a high fluorescence polarization signal.
-
This compound is serially diluted and added to the reaction mixture.
-
The displacement of the fluorescent peptide from the Keap1 Kelch domain by this compound leads to a decrease in the fluorescence polarization signal.
-
The IC50 value is calculated from the dose-response curve.
-
Cellular Nrf2 Reporter Gene Assay
-
Objective: To measure the activation of Nrf2 signaling by this compound in a cellular context.
-
Methodology:
-
U2OS cells are stably transfected with a reporter construct containing multiple copies of the Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Cells are treated with increasing concentrations of this compound or a positive control (e.g., CDDO-Me).
-
After an incubation period, cells are lysed, and the reporter gene activity is measured.
-
The EC50 value is determined from the dose-response curve of reporter gene activation.
-
Whole-Genome Gene Expression Analysis
-
Objective: To identify the global gene expression changes induced by this compound and to determine their dependency on Nrf2.
-
Methodology:
-
Primary bone marrow-derived macrophages (BMDMs) from wild-type and Nrf2 knockout mice are cultured.
-
Cells are treated with this compound (e.g., 10 µM) or vehicle control for a specified time.
-
Total RNA is extracted from the cells.
-
The quality and integrity of the RNA are assessed.
-
The RNA is labeled and hybridized to whole-genome DNA microarrays.
-
The arrays are scanned, and the raw data is normalized.
-
Statistical analysis is performed to identify differentially expressed genes between the this compound-treated and vehicle-treated groups in both wild-type and Nrf2 knockout cells.
-
Bioinformatic analysis, including canonical pathway mapping, is conducted to identify the biological pathways affected by this compound.
-
Conclusion
The available experimental data strongly support the high specificity of this compound for the Nrf2 pathway. Its non-covalent mechanism of action and demonstrated Nrf2-dependent gene regulation make it a valuable tool for studying the biology of Nrf2.[1][2] In comparison to covalent Nrf2 activators, this compound offers a potentially more selective and reversible means of modulating this critical cytoprotective pathway, which may translate to an improved safety profile in therapeutic applications. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound and other non-covalent Nrf2 activators.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RA839 and Other Tool Compounds in Nrf2 Research
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress. Its activation is a key therapeutic target for a multitude of diseases. A variety of small molecule tool compounds are utilized to modulate the Nrf2 pathway, each with distinct mechanisms of action, potency, and specificity. This guide provides an objective comparison of RA839, a non-covalent Keap1-Nrf2 interaction inhibitor, with other widely used tool compounds in Nrf2 research, including ML385, Brusatol, Trigonelline, and the potent activator CDDO-Me.
Mechanism of Action and Performance Comparison
The Keap1-Nrf2 signaling pathway is the principal regulator of Nrf2 activity. Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
The tool compounds discussed herein modulate this pathway at different points, leading to either activation or inhibition of Nrf2 signaling.
This compound is a selective, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. By binding to the Kelch domain of Keap1, this compound prevents the binding of Nrf2, leading to its stabilization, nuclear translocation, and the subsequent activation of Nrf2 target genes.[1] Its reversible, non-covalent binding mode is thought to offer a higher degree of selectivity and potentially fewer off-target effects compared to covalent inhibitors.
ML385 is a specific inhibitor of Nrf2 itself. It acts by binding to the Neh1 domain of Nrf2, which is responsible for DNA binding. This interaction prevents the Nrf2-Maf heterodimer from binding to the ARE, thereby inhibiting the transcription of Nrf2 target genes.
Brusatol is a unique inhibitor of the Nrf2 pathway that acts via a post-transcriptional mechanism. It has been shown to enhance the degradation of Nrf2 protein, leading to a rapid and transient depletion of cellular Nrf2 levels.[2]
Trigonelline , an alkaloid found in coffee and other plants, has been identified as an indirect inhibitor of Nrf2.[3][4] It has been shown to block the nuclear accumulation of Nrf2, thereby downregulating the expression of Nrf2 target genes.[3][4]
CDDO-Me (Bardoxolone Methyl) is a potent synthetic triterpenoid that acts as a covalent inhibitor of Keap1. It reacts with cysteine residues in Keap1, leading to robust stabilization and activation of Nrf2.[1]
Below is a summary of the quantitative data for these compounds:
| Compound | Target | Mechanism of Action | Potency (IC50/EC50/Kd) |
| This compound | Keap1 | Non-covalent inhibitor of Keap1-Nrf2 interaction | Kd: ~6 µM[1][5][6] |
| ML385 | Nrf2 | Binds to the Neh1 domain of Nrf2, inhibiting DNA binding | IC50: 1.9 µM[7] |
| Brusatol | Nrf2 | Enhances Nrf2 protein degradation | EC50: ~40 nM (for reducing Nrf2 protein levels)[8] |
| Trigonelline | Nrf2 | Indirectly inhibits Nrf2 nuclear accumulation | No specific IC50 reported in the provided results. |
| CDDO-Me | Keap1 | Covalent inhibitor of Keap1 | EC50: 3 ± 1 nM (for Nrf2 activation)[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of these tool compounds and the experimental procedures used to characterize them, the following diagrams have been generated using Graphviz.
Caption: Nrf2 Signaling Pathway and Points of Intervention by Tool Compounds.
Caption: General Experimental Workflow for Comparing Nrf2 Modulators.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of Nrf2-modulating compounds.
Nrf2 Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase)
-
Mammalian cell line (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
Transfection reagent
-
Tool compounds (this compound, ML385, etc.)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with various concentrations of the tool compounds. Include a vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in Nrf2 activity relative to the vehicle control.
Quantitative PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HMOX1), in response to compound treatment.
Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or probe-based qPCR master mix
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with the tool compounds at desired concentrations and time points.
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers for the target and housekeeping genes, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method relative to the vehicle-treated control.
Western Blot for Nrf2 and Keap1 Protein Levels
This technique is used to detect and quantify the protein levels of Nrf2 and Keap1 in cells treated with the tool compounds.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin, GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's band intensity to the loading control's band intensity.
Conclusion
The selection of an appropriate tool compound for Nrf2 research is contingent upon the specific experimental goals. This compound, with its non-covalent and selective mechanism of inhibiting the Keap1-Nrf2 interaction, represents a valuable tool for activating the Nrf2 pathway with potentially higher specificity than covalent modifiers. In contrast, ML385, Brusatol, and Trigonelline offer various modes of Nrf2 inhibition, which can be instrumental in studying the consequences of Nrf2 pathway suppression. The potent activator CDDO-Me serves as a benchmark for maximal Nrf2 induction. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these and other novel Nrf2-modulating compounds. A thorough understanding of their distinct mechanisms and potencies is paramount for the accurate interpretation of experimental outcomes and the advancement of Nrf2-targeted therapeutics.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trigonelline inhibits Nrf2 via EGFR signalling pathway and augments efficacy of Cisplatin and Etoposide in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Nrf2-Dependence of RA839: A Comparative Analysis Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of RA839, a noncovalent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, with a focus on its cross-validation in Nrf2 knockout models. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to offer an objective evaluation of this compound's specificity and performance against other Nrf2 activators.
The transcription factor Nrf2 is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Its activation leads to the expression of a battery of cytoprotective genes.[1][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] Molecules that disrupt the Keap1-Nrf2 interaction can stabilize Nrf2, allowing it to translocate to the nucleus and initiate the transcription of its target genes.[4] this compound is a small molecule that acts as a selective, noncovalent inhibitor of the Keap1-Nrf2 interaction.[1][6][7]
Cross-Validation of this compound's Nrf2-Dependent Activity
A cornerstone of validating the mechanism of action for a targeted compound is the use of genetic models, such as knockout animals. In the case of this compound, experiments utilizing bone marrow-derived macrophages (BMDMs) from Nrf2 knockout mice have been instrumental in confirming its high degree of selectivity for the Nrf2 pathway.
Gene Expression Profiling in Wild-Type vs. Nrf2 Knockout Macrophages
Whole genome DNA arrays have demonstrated that at a concentration of 10 μM, this compound significantly regulates 105 probe sets in BMDMs from wild-type mice.[1] Strikingly, under the same conditions, this compound regulated only two genes in BMDMs derived from Nrf2 knockout animals, highlighting its profound dependence on the presence of Nrf2 for its biological activity.[1][4] This provides strong evidence that the observed effects of this compound are not due to off-target interactions but are specifically mediated through the Nrf2 signaling cascade.
Comparative Performance of this compound and Other Nrf2 Activators
This compound's activity has been compared to other known Nrf2 activators, most notably the covalent inhibitor CDDO-Me (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester). While both compounds activate the Nrf2 pathway, they exhibit different potencies.
| Compound | Mechanism of Action | EC50 (Nrf2 Activation) | Notes |
| This compound | Noncovalent Keap1 inhibitor | ~1 µM (in HepG2 ARE reporter assay) | Reversible binding to the Kelch domain of Keap1.[1][4] |
| CDDO-Me | Covalent Keap1 inhibitor | 3 ± 1 nM | Covalently modifies reactive cysteine residues on Keap1.[4] |
| Sulforaphane | Covalent Keap1 inhibitor | Varies by cell type and assay | An isothiocyanate found in cruciferous vegetables.[8] |
| Dimethyl Fumarate (DMF) | Covalent Keap1 inhibitor | Varies by cell type and assay | An ester of fumaric acid.[8] |
The data indicates that while CDDO-Me is significantly more potent in activating Nrf2, this compound's noncovalent and reversible mechanism may offer a different therapeutic window and safety profile.[4]
Functional Effects: Anti-inflammatory Action
One of the key downstream effects of Nrf2 activation is the suppression of inflammation. This has been demonstrated by assessing the impact of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This compound was shown to reduce LPS-induced NO release in a concentration-dependent manner.[4][6] This anti-inflammatory effect was also observed with CDDO-Me, albeit at much lower concentrations, consistent with its higher potency in Nrf2 activation assays.[4]
| Treatment | Effect on LPS-induced NO release in BMDMs | Nrf2-Dependence |
| This compound | Concentration-dependent reduction | High |
| CDDO-Me | Potent reduction | High |
Experimental Protocols
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Bone marrow cells were harvested from the femurs and tibias of both wild-type and Nrf2 knockout mice. The cells were then cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF). After 7 days of differentiation, the resulting BMDMs were used for subsequent experiments.
Whole Genome DNA Array Analysis
Wild-type and Nrf2 knockout BMDMs were treated with 10 μM this compound or vehicle control for a specified period. Total RNA was then extracted, and its quality was assessed. The RNA was subsequently processed and hybridized to whole genome DNA microarrays according to the manufacturer's protocols. The resulting data was analyzed to identify differentially expressed genes.
Nitric Oxide (NO) Release Assay
BMDMs were seeded in 96-well plates and pre-treated with various concentrations of this compound or CDDO-Me for 1 hour. The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After 24 hours, the concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Nrf2 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Cross-Validation.
Caption: Logical Relationship of this compound Effects.
References
- 1. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nrf1 and Nrf2 Balance in Oxidative Stress Regulation and Androgen Signaling in Prostate Cancer Cells | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RA-839 | Nrf2 | TargetMol [targetmol.com]
- 8. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for RA839: A Guide for Laboratory Professionals
RA839 , identified as a potent and selective small molecule activator of Nrf2 signaling, requires careful handling and disposal in a laboratory setting. This guide provides essential safety and logistical information to ensure the proper management of this compound waste, prioritizing the safety of researchers and compliance with regulations.
Chemical Identity and Safety Overview
-
Chemical Name: (3S)-1-[4-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]-1-naphthalenyl]-3-pyrrolidinecarboxylic acid
-
CAS Number: 1832713-02-6
-
Molecular Formula: C25H28N2O4S
-
Hazard Classification: Not classified as a hazardous substance or mixture.[1]
Although not classified as hazardous, it is imperative to follow standard laboratory safety protocols when handling this compound to minimize any potential risks.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Skin and Body | Laboratory coat. |
Step-by-Step Disposal Procedures
The disposal of this compound should always be in accordance with federal, state, and local regulations. The following steps provide a general guideline for the proper disposal of non-hazardous chemical waste like this compound.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Label the waste container with "Non-hazardous Chemical Waste" and the full chemical name: "(3S)-1-[4-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]-1-naphthalenyl]-3-pyrrolidinecarboxylic acid" and "this compound".
-
-
Storage:
-
Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste disposal requests.
-
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure proper ventilation.
-
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbed material and any contaminated surfaces into a sealed container for disposal.[2]
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent or detergent, followed by water.
-
-
Waste Disposal:
-
Dispose of all contaminated materials as non-hazardous chemical waste, following the procedures outlined above.
-
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Decision Logic for this compound Spill Response
Caption: Decision-making process for responding to an this compound spill.
References
Personal protective equipment for handling RA839
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of RA839. This compound is a noncovalent small molecule binder to Keap1 and a selective activator of Nrf2 signaling, intended for research use only.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a solid powder, appropriate PPE is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, powder-free nitrile gloves. | Prevents dermal absorption and contamination. Double gloving provides an extra layer of protection.[2] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of splashing. | Protects eyes from airborne powder and potential splashes during solution preparation.[3] |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles of the compound.[2] |
| Protective Clothing | A fully fastened laboratory coat, long pants, and closed-toe shoes. Consider Tyvek sleeves for added protection during extensive handling. | Protects skin from accidental contact with the chemical powder.[4][5] |
Handling and Operational Procedures
Strict adherence to the following procedures is necessary to ensure the safe handling of this compound in a laboratory setting.
2.1. Designated Work Area
-
All work with solid this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]
-
The work surface should be lined with absorbent bench paper to contain any spills.
2.2. Weighing and Reconstitution
-
Preparation : Before handling, ensure all necessary PPE is correctly worn.
-
Weighing :
-
If possible, weigh the compound directly within the fume hood.
-
Alternatively, pre-tare a sealed container, add the powder inside the fume hood, and then weigh the sealed container outside the hood to minimize exposure.[5]
-
-
Reconstitution :
-
Slowly add the desired solvent to the this compound powder to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
2.3. Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound on the Nrf2 signaling pathway.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
